2,6-Bis(fluoromethyl)morpholine hcl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,6-bis(fluoromethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-1-5-3-9-4-6(2-8)10-5;/h5-6,9H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTSKJATNJVMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)CF)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,6-Bis(fluoromethyl)morpholine hcl chemical properties
Technical Monograph: 2,6-Bis(fluoromethyl)morpholine HCl
Part 1: Executive Summary
2,6-Bis(fluoromethyl)morpholine hydrochloride (CAS: 1454650-20-4) is a specialized heterocyclic building block used in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Unlike the parent morpholine, which is often metabolically liable at the
Part 2: Chemical Identity & Stereochemistry
The introduction of fluoromethyl groups at the 2- and 6-positions creates two chiral centers. The commercial building block is typically supplied as the cis-isomer (meso), which is thermodynamically preferred over the trans-isomer.
| Property | Data |
| IUPAC Name | cis-2,6-Bis(fluoromethyl)morpholine hydrochloride |
| CAS Number | 1454650-20-4 |
| Molecular Formula | C |
| Molecular Weight | 187.62 g/mol (Salt); 151.15 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in water, DMSO, Methanol; Low in non-polar solvents |
Conformational Analysis (Cis vs. Trans)
-
Cis-Isomer (Meso): In the lowest energy chair conformation, both fluoromethyl groups adopt an equatorial orientation. This minimizes 1,3-diaxial steric strain, making the cis-isomer significantly more stable and the primary target for synthesis.
-
Trans-Isomer (Racemic): Forces one fluoromethyl group into an axial position, incurring a steric penalty of approximately 1.0–1.5 kcal/mol relative to the cis-isomer.
Part 3: Physicochemical Profile & The "Fluorine Effect"[3][12]
The strategic value of this molecule lies in how the fluorine atoms perturb the electronic environment of the morpholine ring.
Basicity Modulation (pKa Shift)
Standard morpholine has a pK
-
Mechanism: Through-bond inductive withdrawal reduces the availability of the nitrogen lone pair for protonation.
-
Effect: Each fluoromethyl group typically lowers the pK
by ~1.0–1.5 units. -
Result: 2,6-Bis(fluoromethyl)morpholine exhibits a pK
in the range of 5.5 – 6.5 . -
Impact: At physiological pH (7.4), a significant fraction of the molecule remains unprotonated (neutral), potentially improving passive membrane permeability compared to the parent morpholine.
Metabolic Stability
Morpholine rings are susceptible to oxidative metabolism (N-dealkylation or
-
Blockade: The C-F bond is metabolically inert. Placing fluoromethyl groups at the 2,6-positions sterically hinders the approach of metabolic enzymes to the sensitive
-carbons and electronically deactivates the ring toward oxidation.
Part 4: Synthesis & Manufacturing
Two primary routes are employed to access this scaffold. The choice depends on scale and available precursors.
Route A: Deoxofluorination (Laboratory Scale)
This route uses the readily available 2,6-bis(hydroxymethyl)morpholine precursor.
-
Precursor Synthesis: Cyclization of benzylamine with epichlorohydrin or glycidyl ethers to form the N-benzyl-2,6-bis(hydroxymethyl)morpholine.
-
Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the hydroxyl groups to fluorides.
-
Deprotection: Hydrogenolysis (H
, Pd/C) removes the benzyl group. -
Salt Formation: Treatment with HCl/Dioxane yields the final salt.
Route B: Cyclization of Fluorinated Precursors (Scale-Up)
To avoid hazardous deoxofluorinating reagents on a large scale, the fluorine is introduced early.
-
Alkylation: Reaction of benzylamine with epifluorohydrin (or 1-chloro-3-fluoro-2-propanol).
-
Cyclization: Base-mediated ring closure ensures the thermodynamic cis product is favored.
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthesis via deoxofluorination of the hydroxymethyl intermediate.
Part 5: Handling & Safety Protocols
As a fluorinated amine hydrochloride, this compound requires standard chemical hygiene but presents specific hazards related to its acidic nature and potential HF liberation under extreme conditions.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[4] |
Experimental Safety Note: When performing the deoxofluorination reaction (Route A), ensure the reaction is kept at low temperatures (-78°C to 0°C) initially. DAST can be explosive if heated rapidly. Quench with saturated sodium bicarbonate to neutralize HF byproducts.
References
-
Ortiz, K. G., et al. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. [Link]
-
Wipf, P., et al. (2000).[5] "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor." Organic Letters. [Link]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1454650-20-4." PubChem. [Link]
-
Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]
Sources
- 1. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 2. WO2009154754A2 - Synthesis of deuterated morpholine derivatives - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Morpholine [drugfuture.com]
- 5. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
Technical Guide: Synthesis and Characterization of 2,6-Bis(fluoromethyl)morpholine HCl
This guide details the synthesis, characterization, and handling of 2,6-Bis(fluoromethyl)morpholine Hydrochloride , a specialized fluorinated heterocycle used as a lipophilic, metabolically stable building block in medicinal chemistry.
Executive Summary
Target Molecule: 2,6-Bis(fluoromethyl)morpholine HCl
CAS Registry: 1454650-20-4 (Free base/generic)
Molecular Formula: C
This guide presents a scalable, convergent synthetic route designed to maximize stereochemical control and safety. The protocol prioritizes the Deoxyfluorination Strategy , utilizing a protected hydroxymethyl precursor to introduce fluorine atoms late-stage, thereby avoiding the volatility and handling issues associated with early-stage fluoro-intermediates.
Retrosynthetic Analysis
To ensure regiochemical fidelity, the morpholine ring is constructed before fluorination. The 2,6-disubstitution pattern is established via the cyclization of a symmetric bis-dihydroxypropyl amine precursor.
Figure 1: Retrosynthetic disconnection showing the late-stage fluorination strategy.
Detailed Experimental Protocols
Phase 1: Scaffold Construction
Objective: Synthesis of cis-N-Benzyl-2,6-bis(hydroxymethyl)morpholine.
Rationale: Direct reaction of benzylamine with epichlorohydrin often yields azetidinium byproducts. Using glycidol (2,3-epoxy-1-propanol) provides a cleaner route to the tetra-ol intermediate, which cyclizes thermodynamically to the morpholine core.
-
Bis-Alkylation:
-
Reagents: Benzylamine (1.0 eq), Glycidol (2.2 eq), Ethanol.
-
Protocol: To a stirred solution of benzylamine in ethanol at 0°C, add glycidol dropwise. Allow to warm to room temperature and reflux for 4 hours.
-
Workup: Concentrate in vacuo to yield the viscous oil N-benzyl-bis(2,3-dihydroxypropyl)amine.
-
-
Cyclodehydration:
-
Reagents: 70% H
SO or anhydrous HCl (gas) in 1,4-dioxane. -
Protocol: Heat the tetra-ol intermediate at 100°C in 70% H
SO for 12 hours. This step effects the dehydration of the secondary alcohols to form the ether linkage. -
Stereochemical Note: This reaction produces a mixture of cis (meso) and trans (racemic) isomers. The cis-isomer is generally the thermodynamic product.
-
Purification: Neutralize with NaOH, extract with DCM, and purify via flash column chromatography (SiO
, EtOAc/Hexane gradient). Isolate the major cis-isomer.
-
Phase 2: Deoxyfluorination
Objective: Conversion of hydroxymethyl groups to fluoromethyl groups.
Safety Critical: This step utilizes DAST (Diethylaminosulfur trifluoride), which liberates HF. Perform in a well-ventilated fume hood using plastic/Teflon ware where possible.
-
Setup: Charge a dry flask with cis-N-benzyl-2,6-bis(hydroxymethyl)morpholine (1.0 eq) and anhydrous DCM under N
atmosphere. Cool to -78°C.[1] -
Addition: Add DAST (2.5 eq) dropwise via syringe. The low temperature prevents elimination side reactions (formation of vinyl ethers).
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.
-
Quench: Extremely Cautious. Pour the reaction mixture slowly into a stirred mixture of saturated NaHCO
and crushed ice. Evolution of CO will be vigorous. -
Isolation: Extract with DCM (3x), dry over MgSO
, and concentrate. -
Yield: Expect ~70-80% yield of N-benzyl-2,6-bis(fluoromethyl)morpholine.
Phase 3: Deprotection and Salt Formation
Objective: Removal of the benzyl group and isolation of the HCl salt.
-
Hydrogenation:
-
Dissolve the fluorinated intermediate in MeOH.
-
Add 10 wt% Pd/C catalyst and a catalytic amount of HCl (or acetic acid).
-
Stir under H
atmosphere (balloon pressure or 1-3 bar) for 12-24 hours. -
Filter through Celite to remove catalyst.
-
-
Salt Formation:
-
Concentrate the filtrate.[2]
-
Redissolve the residue in minimal dry diethyl ether or 1,4-dioxane.
-
Add 4M HCl in dioxane dropwise. A white precipitate should form immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
Characterization & Data Analysis
The following data corresponds to the cis-isomer (meso), which is the typical target for medicinal chemistry applications due to its achiral nature (plane of symmetry).
NMR Spectroscopy Table
| Nucleus | Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| -230.5 | td | CH | ||
| 4.55 | dd | CH | ||
| 4.10 | m | - | Morpholine C2/C6-H | |
| 3.20 | dd | Morpholine C3/C5-H | ||
| 2.85 | dd | Morpholine C3/C5-H | ||
| 82.5 | d | C H | ||
| 74.2 | d | Morpholine C 2/6 | ||
| 45.8 | s | - | Morpholine C 3/5 |
Stereochemical Verification
Distinguishing cis vs. trans isomers is critical.
-
Cis-Isomer: Possesses a plane of symmetry (
). The C NMR will show only 3 distinct signals (CH F, C2/6, C3/5). -
Trans-Isomer: Possesses
symmetry. While also showing simplified spectra, the coupling constants in H NMR between H2/H3 differ due to the axial/equatorial relationships. X-ray crystallography of the HCl salt is the gold standard for confirmation.
Process Safety & Handling
Hazard Analysis: DAST Deoxyfluorination
-
Risk: DAST reacts violently with water to produce HF gas.
-
Control: Ensure all glassware is oven-dried. Use a dedicated waste container for fluoride waste. Keep calcium gluconate gel readily available in case of skin exposure.
Hazard Analysis: Hydrogenation
-
Risk: Ignition of Pd/C catalyst in the presence of methanol/hydrogen.
-
Control: Keep catalyst wet with water or toluene before adding solvent. Purge system with Nitrogen before introducing Hydrogen.
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis of this compound.
References
-
Morpholine Synthesis Review: Wijtmans, R., et al. "Synthesis of Morpholines." Synthesis, 2004, 641–662. Link
-
Deoxyfluorination Protocols: Singh, R.P., & Shreeve, J.M. "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002, 2561–2578. Link
-
Stereoselective Cyclization: Bergmeier, S.C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000, 56(17), 2561-2576. Link
-
Commercial Reference: 2,6-Bis(fluoromethyl)morpholine Hydrochloride Product Page. BLD Pharm. Link
Sources
Structural Analysis & Characterization Guide: 2,6-Bis(fluoromethyl)morpholine HCl
Executive Technical Synthesis
Compound: 2,6-Bis(fluoromethyl)morpholine Hydrochloride
Target Class: Fluorinated Heterocyclic Building Block / Bioisostere
Primary Application: Modulation of physicochemical properties (pKa, lipophilicity) in lead optimization; metabolic blocking of morpholine
This guide details the structural validation of 2,6-bis(fluoromethyl)morpholine HCl. Unlike simple morpholine, the introduction of fluoromethyl groups at the 2 and 6 positions creates distinct stereochemical centers. The critical analytical challenge is not merely confirming connectivity but rigorously establishing the relative stereochemistry (cis/trans) and conformational preference , as these directly dictate the vector of the substituents in a drug binding pocket.
Stereochemical & Conformational Logic
Before initiating wet-lab protocols, one must understand the energetic landscape. The morpholine ring predominantly adopts a chair conformation.[1][2][3]
-
Cis-Isomer (Meso): Both fluoromethyl groups can adopt an equatorial orientation. This is the thermodynamically preferred conformer ($ \Delta G \approx 0 $), minimizing 1,3-diaxial interactions.
-
Trans-Isomer (Racemic): One group is equatorial, the other axial. This incurs a steric penalty (approx. 1.4–1.8 kcal/mol relative to diequatorial), making the trans-isomer less stable and often a minor impurity in non-stereoselective syntheses.
Application Scientist Note: In drug design, the cis-isomer is typically the target to maintain symmetry and extend the substituents laterally. The HCl salt form locks the nitrogen lone pair, preventing nitrogen inversion and stabilizing the solid state, which facilitates crystallographic analysis.
Visualization: Conformational Energy Landscape
Figure 1: Conformational hierarchy. The diequatorial cis-isomer is the requisite target for stable medicinal chemistry applications.
Analytical Workflow & Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: Validate elemental composition and salt stoichiometry.
-
Method: ESI-TOF (Positive Mode).
-
Expected Observation:
-
[M+H]+:
(Free base mass + H). -
Isotope Pattern: The presence of Cl must be verified if running in negative mode or checking the salt cluster, but typically we observe the cation.
-
Fragmentation: Look for neutral loss of HF (20 Da) or
(33 Da), characteristic of fluoromethyl moieties.
-
Nuclear Magnetic Resonance (NMR) Strategy
This is the primary tool for distinguishing cis vs. trans. The presence of fluorine (
Protocol:
-
Solvent: DMSO-
(to ensure solubility of the HCl salt and prevent exchange of NH protons). -
Experiments:
H, C, F, F-decoupled H, NOESY.
Critical Diagnostic Signals
| Nucleus | Feature | Diagnostic Value |
| Single vs. Double Peak | Single Signal: Indicates symmetry (cis-meso or rapid averaging). Two Signals: Indicates asymmetry (trans or diastereotopic environment). | |
| Appears as a complex multiplet due to coupling with | ||
| Axial-Axial coupling ( | ||
| NOESY | Correlation present: Suggests 1,3-diaxial relationship (only possible in diaxial conformer, unlikely). Absence: Supports diequatorial substituents. |
Expert Insight: Run a
X-Ray Crystallography (The "Gold Standard")
Since this is an HCl salt, it likely crystallizes well.
-
Protocol: Slow evaporation from Methanol/Ether or Isopropanol.
-
Validation: Determine the Space Group.
-
Cis-isomer (meso) often crystallizes in centrosymmetric space groups (e.g.,
). -
Trans-isomer (racemic) crystallizes as a racemate.
-
-
Check: Hydrogen bonding network between
and .
Quantitative Characterization Data
The following table summarizes the expected physicochemical profile based on structure-activity relationship (SAR) data for fluorinated morpholines.
| Parameter | Value / Range | Structural Driver |
| Molecular Weight | 187.62 g/mol (Salt) | |
| pKa (Conj. Acid) | ~6.5 – 7.2 | Fluorine (-I effect) lowers pKa vs. Morpholine (~8.3). |
| LogP (Free Base) | ~0.3 – 0.6 | Fluorine increases lipophilicity vs. Morpholine (-0.86). |
| 46 – 48 Hz | Characteristic geminal coupling of | |
| 15 – 25 Hz | Vicinal coupling to methine proton. |
Self-Validating Check: If the experimental pKa is > 8.0, the fluorine substitution is likely absent or hydrolyzed. If pKa < 6.0, check for oxidation to a morpholinone.
Experimental Workflow: Impurity Profiling
Synthesizing this molecule often involves cyclization of a bis(fluoromethyl) precursor. Common impurities include:
-
Monofluoromethyl morpholine: Incomplete fluorination.
-
Elimination products: Vinyl ethers formed by HF elimination (unstable).
-
Ring-opened amino alcohols: Hydrolysis products.
Workflow Diagram
Figure 2: Step-by-step analytical decision matrix for structural validation.
References
-
Fluorine Effects on Basicity & Lipophilicity: Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines.[4] Source: National Institutes of Health (PMC). URL:[Link]
-
NMR of Fluorinated Morpholines: Title: Multiplet shape in proton NMR of morpholines. Source: Chemistry Stack Exchange (referencing Hans Reich's NMR Notes). URL:[Link]
-
Metabolic Stability of Fluorinated Compounds: Title: The Dark Side of Fluorine. Source: ACS Medicinal Chemistry Letters. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Characterization of 2,6-Bis(fluoromethyl)morpholine Derivatives in Lead Optimization
Executive Summary
The incorporation of 2,6-bis(fluoromethyl)morpholine (HCl salt) into drug candidates represents a high-value strategy in modern medicinal chemistry. While the morpholine ring is a privileged pharmacophore found in numerous approved drugs (e.g., Gefitinib, Linezolid), it often suffers from rapid oxidative metabolism and high basicity, leading to poor pharmacokinetic (PK) profiles.
This application note details the in vitro assay protocols required to validate the utility of the 2,6-bis(fluoromethyl) substitution. By introducing fluorine at the 2 and 6 positions, researchers can block metabolic "soft spots," modulate basicity (pKa), and lock conformation. This guide provides the experimental frameworks to quantify these advantages against unsubstituted morpholine analogs.
Part 1: The "Fluorine Effect" & Rationale[1][2][3][4]
Before executing assays, it is critical to understand the physicochemical shifts this moiety introduces. The electron-withdrawing nature of the fluoromethyl groups reduces the electron density on the morpholine nitrogen.
Mechanistic Impact[1][3][4][5][6]
-
Metabolic Blockade: The C-F bond is stronger than the C-H bond, and the steric bulk of the fluoromethyl group hinders Cytochrome P450 (CYP) approach to the
-carbon, preventing -dealkylation or ring oxidation. -
pKa Modulation: Unsubstituted morpholine has a pKa
8.3. The 2,6-bis(fluoromethyl) substitution typically lowers the pKa by 1–2 units. This increases the fraction of neutral species at physiological pH (7.4), potentially improving membrane permeability. -
Lipophilicity: Fluorine acts as a "polar hydrophobe," often increasing LogD without the solubility penalty associated with alkyl groups.
Logic Flow: Assay Selection
Figure 1: Decision matrix linking structural modification to required validation assays.
Part 2: Physicochemical Profiling Protocols
Protocol A: Potentiometric pKa Determination
Objective: To quantify the shift in basicity caused by the fluoromethyl groups compared to the parent morpholine.
Materials:
-
Analyte: 2,6-Bis(fluoromethyl)morpholine HCl (10 mM stock in DMSO).
-
Titrant: 0.1 M KOH and 0.1 M HCl (standardized).
-
Instrument: Potentiometric titrator (e.g., Sirius T3 or equivalent).
-
Solvent: 0.15 M KCl (ionic strength adjuster).
Methodology:
-
Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).
-
Sample Preparation: Dilute the stock analyte into 10 mL of 0.15 M KCl to reach a final concentration of 50 µM. Ensure the starting pH is acidic (pH < 3) since the sample is an HCl salt.
-
Titration: Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) purge to exclude CO₂.
-
Step size: 0.1 pH units equivalent.
-
Range: pH 2.0 to 12.0.
-
-
Data Analysis: Use the Bjerrum plot method to identify the inflection point representing the ammonium deprotonation.
Expected Result:
| Compound | Literature pKa (approx) | Expected pKa |
|---|---|---|
| Morpholine | 8.3 | -- |
| 2,6-Bis(fluoromethyl)morpholine | ~6.5 – 7.5 | Lower |
Note: A lower pKa implies less accumulation in acidic lysosomes (reduced phospholipidosis risk).
Part 3: Metabolic Stability Protocols (The Core Value)
This is the most critical assay. The 2,6-substitution is specifically designed to extend half-life (
Protocol B: Microsomal Stability Assay (Human/Mouse)
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Microsomes: Pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide or Propranolol).
-
Test Compound: 1 µM final concentration (from DMSO stock).
Workflow Diagram:
Figure 2: Step-by-step workflow for determining metabolic stability.
Detailed Procedure:
-
Preparation: Prepare a master mix of microsomes (0.5 mg/mL final protein) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Add 1 µL of test compound (1 mM DMSO stock) to 999 µL of master mix. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH solution to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots and immediately dispense into 150 µL of ice-cold Quench Solution. -
Controls:
-
Positive Control: Verapamil or Dextromethorphan (High clearance).
-
Negative Control: Warfarin (Low clearance).
-
Stability Control: Incubate without NADPH to rule out chemical instability.
-
-
Analysis: Centrifuge samples. Inject supernatant into LC-MS/MS. Monitor the peak area ratio (Analyte/Internal Standard).
Calculations:
Plot
Interpretation:
A successful 2,6-bis(fluoromethyl) substitution should result in a >2-fold increase in
Part 4: Permeability & Safety
Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess if the fluorination improves passive permeability via lipophilicity modulation.
Method:
-
Donor Plate: Add 300 µL of compound (10 µM) in pH 7.4 buffer.
-
Acceptor Plate: Add 200 µL of buffer.
-
Membrane: Coat the PVDF filter with 1% Lecithin/Dodecane.
-
Incubation: Sandwich plates and incubate for 18 hours at RT in a humidity chamber.
-
Readout: Measure UV absorbance or LC-MS of both donor and acceptor wells.
-
Calculation: Calculate Effective Permeability (
).-
Target:
cm/s indicates good permeability.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
Application Note: 2,6-Bis(fluoromethyl)morpholine HCl in Fragment-Based Drug Discovery & Enzyme Inhibition
Abstract & Strategic Utility
This guide details the experimental application of 2,6-Bis(fluoromethyl)morpholine Hydrochloride (CAS: 1454650-20-4) as a high-value scaffold in enzyme inhibition studies. While morpholine rings are "privileged structures" in pharmacology—found in inhibitors of PI3K, mTOR, and DNA repair enzymes (e.g., USP1)—their metabolic susceptibility to oxidative metabolism often limits efficacy.
The 2,6-bis(fluoromethyl) modification serves two critical functions in Lead Optimization:
-
Metabolic Blocking: The fluorine atoms block the C2 and C6 positions from metabolic oxidation (P450-mediated), significantly extending half-life (
). -
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the
of the morpholine nitrogen, altering hydrogen bond donor/acceptor capabilities and membrane permeability (LogD).
This note provides protocols for handling the HCl salt, preparing neutral stocks for bioassays, and conducting kinetic inhibition studies.
Physicochemical Profile & Handling
Key Properties
| Property | Value / Description | Impact on Assay |
| Molecular Weight | ~187.62 g/mol (HCl salt) | Essential for Molarity calculations. |
| Form | White to off-white solid | Hygroscopic; store desicated at -20°C. |
| Solubility | High in Water, DMSO | Critical: Aqueous solutions are highly acidic due to HCl. |
| Stereochemistry | cis / trans isomers | 2,6-substitution creates stereocenters. Verify isomer purity (NMR) before screening, as cis-isomers often exhibit superior binding vectors in kinase pockets. |
| ~5.5 - 6.5 (Estimated) | Lower than unsubstituted morpholine (~8.3) due to inductive effect of Fluorine. |
Reagent Preparation (Critical)
Challenge: The compound is supplied as a Hydrochloride (HCl) salt. Direct addition to enzymatic assays without buffering will cause a pH drop, leading to false-positive inhibition (enzyme inactivation via denaturation, not binding).
Protocol: Preparation of 10 mM Neutralized Stock
-
Weighing: Weigh 1.88 mg of 2,6-Bis(fluoromethyl)morpholine HCl.
-
Solvent: Dissolve in 1.0 mL of 100% DMSO (anhydrous).
-
Note: DMSO is preferred over water for stock storage to prevent hydrolysis or bacterial growth.
-
-
Neutralization (Optional for High Concentrations): If the final assay concentration is high (>100 µM), the carried-over HCl may overwhelm the assay buffer.
-
Action: Add equimolar Triethylamine (TEA) or DIPEA to the DMSO stock OR ensure the assay buffer (HEPES/Tris) concentration is >50 mM to absorb the proton load.
-
Experimental Workflow: Enzyme Inhibition Assay
This protocol uses a Generic Kinase Model (e.g., PI3K or mTOR context) to demonstrate how to screen this fragment or its derivatives.
Assay Logic Flow
The following diagram illustrates the critical path from compound solubilization to data validation, highlighting the "pH Check" often missed in fragment screening.
Figure 1: Validated workflow for screening HCl salt fragments in enzymatic assays.
Detailed Protocol (96-well Format)
Materials:
-
Target Enzyme (e.g., PI3K
recombinant). -
Substrate (e.g., PIP2:PS lipid vesicles).
-
ATP (at
concentration). -
Assay Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl
, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.
Steps:
-
Plate Setup: Dispense 10 µL of 2,6-Bis(fluoromethyl)morpholine (serial dilutions) into wells. Include:
-
Max Signal Control: DMSO only (no inhibitor).
-
Min Signal Control: Known inhibitor (e.g., Wortmannin) or no enzyme.
-
-
Enzyme Addition: Add 20 µL of Enzyme solution.
-
Incubation: Incubate for 15–30 minutes at Room Temperature (RT). This allows the fragment to equilibrate with the active site (Hinge region binding).
-
-
Reaction Initiation: Add 20 µL of Substrate/ATP mix.
-
Kinetics: Incubate for 60 minutes at RT.
-
Detection: Add detection reagent (e.g., Kinase-Glo or ADP-Glo) and read Luminescence.
Mechanism of Action & SAR Analysis
The Fluorine Effect in Binding
When analyzing data, compare the
-
Hypothesis: The fluoromethyl groups occupy hydrophobic sub-pockets.
-
Interaction: The C-F bond is highly polar but non-ionizable. It can engage in orthogonal dipolar interactions with backbone carbonyls (C-F···C=O) or hydrophobic contacts with side chains (Phe, Leu).
Pathway Visualization
The following diagram depicts the theoretical interaction of the morpholine scaffold within a kinase ATP-binding pocket.
Figure 2: Pharmacophore interaction map. The morpholine Nitrogen anchors to the hinge, while Fluorine groups probe hydrophobic space.
Data Interpretation Guide
Calculate % Inhibition using the formula:
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| High Inhibition in all wells | pH drop due to HCl salt | Check buffer pH after adding compound. Increase HEPES to 100mM. |
| Precipitation | Poor solubility at high conc. | Verify stock clarity. Do not exceed 2% DMSO final. |
| Variable IC50 | Isomer mixture | Perform Chiral HPLC to separate cis and trans isomers; screen separately. |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
NCATS Assay Guidance Manual. (2012). Assay Operations for SAR Support. National Institutes of Health. Link
Application Notes & Protocols for In Vivo Preclinical Evaluation of 2,6-Bis(fluoromethyl)morpholine HCl
Abstract
This document provides a comprehensive guide for the in vivo experimental design and evaluation of 2,6-Bis(fluoromethyl)morpholine HCl, a novel small molecule with potential for central nervous system (CNS) activity. The strategic incorporation of a morpholine ring, a common scaffold in CNS-active compounds, suggests the potential for favorable pharmacokinetic properties and blood-brain barrier permeability.[1][2][3] Furthermore, the bis-fluoromethyl substitution represents a deliberate medicinal chemistry strategy to enhance metabolic stability.[4] This guide outlines a phased, scientifically rigorous approach, beginning with essential safety and pharmacokinetic profiling and progressing to efficacy assessment in a relevant disease model. The protocols herein are designed to be self-validating, incorporating critical controls and decision-making frameworks to ensure data integrity and translational relevance for researchers, scientists, and drug development professionals.
Introduction: Scientific Rationale and Strategic Overview
The development of novel therapeutics for neurological disorders remains a significant challenge, largely due to the complexities of the central nervous system and the stringent requirements for drug candidates to cross the blood-brain barrier (BBB).[3] The structure of this compound presents two key features that merit in vivo investigation for potential CNS applications:
-
The Morpholine Scaffold: This heterocycle is a well-established component in numerous CNS-active drugs.[2][3] Its physicochemical properties, including a pKa value that can enhance aqueous solubility and the potential for hydrogen bonding, often contribute to improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][3]
-
Strategic Fluorination: The addition of fluorine atoms to metabolic "soft spots" is a common and effective strategy to block oxidative metabolism, thereby potentially increasing a compound's in vivo half-life and exposure.[4]
Given these structural attributes, a logical therapeutic hypothesis is the compound's potential utility in neurodegenerative diseases. This guide will use a widely accepted animal model of Parkinson's Disease as a representative framework for efficacy testing, although the principles described are adaptable to other CNS indications.
The overall experimental strategy is divided into three logical phases, designed to build a comprehensive in vivo data package.
Figure 1: Phased workflow for in vivo evaluation.
Guiding Principles: Ethical Conduct in Animal Research
All in vivo research must be predicated on a strong ethical framework. The principles of the 3Rs (Replacement, Reduction, and Refinement) are not merely guidelines but foundational requirements for responsible science.[5][6]
-
Replacement: Utilizing non-animal methods (e.g., in vitro assays) whenever possible to answer a scientific question.[6] The studies described here assume that extensive in vitro characterization has already been completed.
-
Reduction: Designing experiments to use the minimum number of animals necessary to obtain statistically significant and scientifically valid results.[5][7] This involves careful statistical planning, such as power analysis, before study initiation.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.[5][7] This includes using appropriate anesthesia, analgesics, and establishing humane endpoints.
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body prior to commencement.[6][8]
Phase 1: Foundational In Vivo Assessment
The initial phase is designed to understand the safety and disposition of the compound in a living system. These studies are prerequisites for designing meaningful efficacy experiments.[9]
Protocol: Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.[10] This study is essential for setting the dose range for subsequent PK and efficacy studies.
Objective: To determine the single-dose MTD of this compound.
Methodology:
-
Animal Model: Select a common rodent strain (e.g., C57BL/6 mice), with animals of the same sex and a narrow age range (e.g., 8-10 weeks).
-
Group Allocation: Divide animals into cohorts of 3-5 animals per group.[10]
-
Dose Formulation: Prepare the compound in a sterile, appropriate vehicle (e.g., saline, or saline with a solubilizing agent like 5% DMSO / 10% Solutol). The vehicle used here should be consistent across all subsequent studies.
-
Dose Escalation:
-
Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV)).
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). A vehicle-only group must be included as a control.
-
-
Monitoring: Observe animals intensely for the first 4 hours post-dose, and then at least twice daily for 7-14 days.
-
Endpoints:
-
Clinical Observations: Record any signs of toxicity, such as lethargy, ataxia, ruffled fur, or changes in respiration.
-
Body Weight: Measure body weight daily. A weight loss of >20% is often considered a humane endpoint.[11]
-
Mortality: Record any deaths.
-
-
MTD Definition: The MTD is defined as the highest dose that does not produce mortality or signs of severe toxicity (e.g., >20% body weight loss).[11]
| Parameter | Description |
| Animal Model | C57BL/6 Mice (male, 8-10 weeks) |
| Groups (n=3) | Vehicle, 10, 30, 100, 300 mg/kg |
| Route | Intravenous (IV) |
| Observation Period | 7 Days |
| Primary Endpoints | Body Weight Change, Clinical Signs, Mortality |
Table 1: Example MTD Study Design Summary.
Protocol: Single-Dose Pharmacokinetic (PK) Profiling
A PK study measures how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug.[12][13][14] This information is critical for designing an effective dosing regimen for efficacy studies.[13]
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of this compound.
Methodology:
-
Animal Model: Use the same strain as the MTD study (e.g., C57BL/6 mice). Surgical cannulation (e.g., of the jugular vein) is recommended for serial blood sampling to reduce animal numbers.
-
Dosing: Administer a single, non-toxic dose (well below the MTD, e.g., 10 mg/kg) via both intravenous (IV) and oral (PO) routes in separate cohorts. The IV dose provides data on clearance and volume of distribution, while comparison with the PO dose allows for the calculation of oral bioavailability.
-
Sample Collection: Collect blood samples (e.g., 25-50 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at multiple time points.
-
Sample Processing: Immediately process blood to plasma via centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated, sensitive analytical method such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.
| Route of Administration | Time Points for Blood Collection (hours post-dose) |
| Intravenous (IV) | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 |
| Oral (PO) | 0.25, 0.5, 1, 2, 4, 8, 24 |
Table 2: Example Blood Sampling Schedule for a Mouse PK Study.
Phase 2: Pharmacodynamic (PD) and Efficacy Assessment
This phase aims to determine if the compound has the desired biological effect in a disease-relevant context.[15]
Animal Model Selection: Neurological Disease Context
The choice of animal model is critical and should mimic key aspects of the human disease.[16][17] For Parkinson's Disease research, neurotoxin-based models are well-established for screening potential therapeutics.[18]
-
6-hydroxydopamine (6-OHDA) Model (Rat): This model involves the stereotactic injection of 6-OHDA into the medial forebrain bundle or striatum, causing a progressive loss of dopaminergic neurons, mimicking a key pathological feature of Parkinson's Disease.
-
MPTP Model (Mouse): Systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) leads to the selective destruction of dopaminergic neurons in the substantia nigra.[18]
The choice between models depends on the specific scientific question, but both provide robust platforms for evaluating neuroprotective or symptomatic therapies.
Protocol: Dose-Response Efficacy Study (6-OHDA Model Example)
Objective: To evaluate the efficacy of this compound in reversing motor deficits in a rat model of Parkinson's Disease.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Disease Induction:
-
Anesthetize animals and place them in a stereotactic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle. This creates an animal with motor deficits on one side, allowing the contralateral side to serve as an internal control.
-
Allow animals to recover for 2-3 weeks to allow the lesion to stabilize.
-
-
Group Allocation:
-
Group 1: Sham + Vehicle: Animals receive a sham surgery and the drug vehicle.
-
Group 2: 6-OHDA + Vehicle: Lesioned animals receive the drug vehicle. This is the primary negative control group.
-
Group 3: 6-OHDA + Positive Control: Lesioned animals receive a standard-of-care drug (e.g., L-DOPA).
-
Groups 4-6: 6-OHDA + Test Compound: Lesioned animals receive low, medium, and high doses of this compound. Doses should be selected based on PK/PD modeling and the MTD study.[15][19]
-
-
Dosing Regimen: Administer the compound daily (or as indicated by the PK half-life) for a defined period (e.g., 21-28 days).
-
Behavioral Assessment (Efficacy Endpoint):
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: This is a primary endpoint. Dopamine receptor agonists cause the lesioned animals to rotate. An effective treatment will reduce the number of net rotations compared to the vehicle group. Conduct this test at baseline and weekly throughout the study.
-
-
Terminal Procedures: At the end of the study, humanely euthanize the animals and collect brain tissue for biomarker analysis.
Biomarker Strategy
Biomarkers are essential for linking the therapeutic effect to a biological mechanism.[20][21] They provide critical evidence of target engagement and drug activity.[22][23]
Figure 2: Post-mortem biomarker analysis workflow.
Recommended Biomarkers for the 6-OHDA Model:
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis. Staining for TH in the substantia nigra and striatum allows for the quantification of surviving dopaminergic neurons, providing direct evidence of neuroprotection.
-
HPLC Analysis of Neurotransmitters: Measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum. An effective treatment may restore these levels closer to those of the sham group.
-
Safety Biomarkers: In parallel with efficacy studies, it is crucial to monitor safety biomarkers in blood samples.[20] This can include liver function tests (e.g., ALT, AST) and kidney function tests (e.g., creatinine) to identify any potential off-target toxicity.
Data Analysis and Interpretation
-
MTD: Analyze body weight data using a repeated-measures ANOVA. Clinical observations should be summarized by dose group.
-
PK: Use non-compartmental analysis to derive PK parameters. Compare AUC values from IV and PO administration to calculate oral bioavailability (%F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100).
-
Efficacy: Analyze rotational behavior data using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.
-
Biomarkers: Use densitometry to quantify TH staining. Analyze neurotransmitter levels using a one-way ANOVA with post-hoc tests.
A successful outcome would be a statistically significant, dose-dependent reduction in rotational behavior, corroborated by a preservation of TH-positive neurons and a normalization of dopamine levels in the brain.
Conclusion
This application note provides a structured, multi-phase framework for the initial in vivo evaluation of this compound. By systematically determining the compound's safety, pharmacokinetic profile, and efficacy in a relevant disease model, researchers can generate the critical data package needed for a "Go/No-Go" decision on further preclinical development. Adherence to rigorous protocols, ethical principles, and a robust biomarker strategy will maximize the scientific value and translational potential of these foundational studies.
References
-
Carmichael, S. T. (2012). Animal Models of Neurological Disorders. Neurotherapeutics, 9(2), 241-243. [Link]
-
Chesselet, M. F. (2023). A new look at animal models of neurological disorders. Neurobiology of Disease, 180, 106076. [Link]
-
Bove, J., & Perier, C. (2012). Animal Models of Parkinson's Disease. In Animal Models for Neurological Disorders. Bentham Science Publishers. [Link]
-
Pasca, S. (n.d.). Animal model for human brain development and neuropsychiatric disorders. Stanford University. [Link]
-
Shah, A., Garzon-Muvdi, T., Mahajan, R., Duenas, V. J., & Quinones-Hinojosa, A. (n.d.). Animal models of neurological disease. Mayo Clinic. [Link]
-
Biomarkers for Bioanalytical Research in Drug Development. (2025, October 29). AMSBIO. [Link]
-
Strategies to Support Successful Translation of Preclinical Biomarker Assays. (2022, June 9). Precision for Medicine. [Link]
-
Ethical Guidelines for the Use of Animals in Research. (2019, July 8). The Norwegian National Research Ethics Committees. [Link]
-
The Norwegian National Research Ethics Committees. (n.d.). Ethical guidelines for the use of animals in research. [Link]
-
Early Biomarker Discovery. (n.d.). Charles River Laboratories. [Link]
-
Akhtar, A. (2015). The flaws and human harms of animal experimentation. Cambridge Quarterly of Healthcare Ethics, 24(4), 407-419. [Link]
-
Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. (2022, May 3). Ichorbio. [Link]
-
Guiding Principles for Research Involving Animals and Human Beings. (n.d.). Cellular and Molecular Biology. [Link]
-
Accelerate your Drug Development and Biomarker Discovery. (n.d.). Bruker. [Link]
-
In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024, October 17). Charles River Laboratories. [Link]
-
In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. [Link]
-
Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. (n.d.). Bioaccess. [Link]
-
Liu, J., & I-Li, L. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Assay and Drug Development Technologies. [Link]
-
What are Pharmacokinetic and Pharmacodynamic Studies? (2022, November 30). ALS Therapy Development Institute. [Link]
-
Bai, Q., Li, L., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Nanotechnology Characterization Laboratory. [Link]
-
in vivo Pharmacokinetics and Pharmacodynamics. (n.d.). Sygnature Discovery. [Link]
-
Preclinical research strategies for drug development. (2025, August 11). AMSBIO. [Link]
-
Small Molecule Drug Prototyping. (n.d.). Stanford University. [Link]
-
In vivo pharmacokinetics and pharmacodynamics models. (n.d.). Labtoo. [Link]
-
Stern, S. T. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
Al-Sha'er, M. A., & Al-Gazzar, M. A. (2023). Advancements in small molecule drug design: A structural perspective. Frontiers in Molecular Biosciences, 10, 1205371. [Link]
-
Miller, M. E., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(6), 101. [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 531-553. [Link]
-
Jones, C., et al. (2018). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3650-3654. [Link]
-
Morpholine. (n.d.). In Wikipedia. Retrieved February 24, 2026. [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
-
MORPHOLINE. (n.d.). Ataman Kimya. [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 531-553. [Link]
-
Ali, M. S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]
-
Bakulina, O., & Potkin, V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forskningsetikk.no [forskningsetikk.no]
- 6. ichor.bio [ichor.bio]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. Guiding Principles for Research Involving Animals and Human Beings | Cellular and Molecular Biology [cellmolbiol.org]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. selvita.com [selvita.com]
- 13. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 14. labtoo.com [labtoo.com]
- 15. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 16. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Look at Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Biomarkers for Bioanalytical Research in Drug Development | AMSbiopharma [amsbiopharma.com]
- 22. criver.com [criver.com]
- 23. brukerspatialbiology.com [brukerspatialbiology.com]
Application Note: High-Throughput Screening with 2,6-Bis(fluoromethyl)morpholine HCl for Novel Kinase Inhibitor Discovery
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability, favorable physicochemical properties, and its presence in numerous approved therapeutic agents.[1][2] Its unique structure allows it to improve aqueous solubility and bioavailability, making it a valuable component in drug design. In particular, the morpholine moiety is a cornerstone in the development of kinase inhibitors, where it can form critical hydrogen bonds with the kinase hinge region.[1][3]
This application note describes a comprehensive high-throughput screening (HTS) workflow for the characterization of 2,6-Bis(fluoromethyl)morpholine HCl (CAS No: 1454650-20-4). Given the prevalence of the morpholine scaffold in kinase inhibitors, this workflow is designed around the hypothesis that this compound may exhibit inhibitory activity against one or more protein kinases.[1][4] The protocol outlines a primary biochemical screen using a fluorescence polarization (FP) assay, followed by a secondary cell-based assay to confirm activity and determine potency in a physiologically relevant context.
Compound of Interest
Compound Name: 2,6-Bis(fluoromethyl)morpholine hydrochloride
CAS Number: 1454650-20-4
Molecular Formula: C6H12ClF2NO
Structural Rationale: The morpholine core provides a well-validated scaffold for kinase interaction. The bis(fluoromethyl) substitutions at the 2 and 6 positions introduce electronegative fluorine atoms that can potentially engage in specific hydrogen bonds or other non-covalent interactions within the ATP-binding pocket of a target kinase, potentially enhancing potency and selectivity.
Note: The image is of a related compound, 4-Methyl-2,6-bis(trifluoromethyl)morpholine, as a publicly available image for 2,6-Bis(fluoromethyl)morpholine was not found. It serves to illustrate the core morpholine structure with fluorinated substituents.
High-Throughput Screening Workflow
A robust HTS campaign is essential for identifying and validating potential drug candidates. Our proposed workflow employs a two-stage process to maximize efficiency and minimize false positives.
Figure 1: A two-tiered high-throughput screening cascade for the identification of kinase inhibitors.
Primary Screen: Fluorescence Polarization (FP) Kinase Assay
Assay Principle
Fluorescence polarization is a powerful, homogeneous technique ideal for HTS, as it allows for the rapid analysis of molecular interactions in solution.[5] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[6] In our proposed kinase assay, a fluorescently labeled peptide substrate is used.
-
Low Polarization State: In the absence of kinase activity, the small, fluorescently labeled peptide tumbles rapidly in solution, leading to depolarization of emitted light and a low FP signal.
-
High Polarization State: An active kinase phosphorylates the peptide. A specific phosphopeptide-binding antibody, which is a much larger molecule, then binds to the phosphorylated peptide. This complex tumbles much more slowly, resulting in a high FP signal.
-
Inhibition: In the presence of an effective inhibitor like this compound, the kinase is inactivated, the peptide remains unphosphorylated, and the antibody cannot bind. The FP signal remains low.
Figure 2: Principle of the competitive fluorescence polarization kinase assay.
Detailed Protocol: Primary HTS (384-well format)
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM.
-
Dispense 50 nL of 100% DMSO into control wells (positive and negative controls).
-
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Solution: Dilute the target kinase in kinase buffer to a 2X final concentration.
-
Substrate/ATP Mix: Prepare a 2X solution of the fluorescently labeled peptide substrate and ATP in kinase buffer. The concentration of ATP should be at or near its Km for the kinase to ensure sensitivity to competitive inhibitors.
-
-
Assay Procedure:
-
Add 5 µL of the 2X kinase solution to each well of the 384-well plate containing the compound or DMSO.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop/detection mix containing a phosphopeptide-specific antibody and EDTA.
-
Incubate for 30 minutes at room temperature to allow for antibody-peptide binding equilibrium.
-
-
Data Acquisition:
-
Read the plates on a suitable plate reader equipped with fluorescence polarization optics (e.g., excitation at 485 nm, emission at 535 nm).
-
Data Analysis and Hit Identification
-
Assay Quality Control: The Z'-factor is calculated to assess the quality and suitability of the assay for HTS.[7] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8][9][10]
-
Formula: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
-
Where pos are the positive controls (no inhibition, high FP signal) and neg are the negative controls (maximum inhibition, low FP signal).
-
-
Hit Criteria: Compounds are typically identified as "hits" if they exhibit a percent inhibition greater than a predefined threshold (e.g., 50%) or a Z-score greater than 3 standard deviations from the mean of the sample population.
Table 1: Example Primary HTS Data and Hit Selection
| Compound ID | FP Signal (mP) | % Inhibition | Hit Status |
|---|---|---|---|
| Positive Control (Avg) | 250 | 0% | N/A |
| Negative Control (Avg) | 100 | 100% | N/A |
| Cmpd-001 | 245 | 3.3% | Non-hit |
| This compound | 120 | 86.7% | Hit |
| Cmpd-003 | 180 | 46.7% | Non-hit |
Secondary Screen: Cell-Based Assay
Rationale and Assay Choice
Primary hits from biochemical assays must be validated in a cellular context to confirm membrane permeability, on-target activity in the presence of physiological ATP concentrations, and to rule out assay-specific artifacts.[11] For a hypothetical kinase target involved in cancer cell proliferation, a cell-based proliferation/viability assay is an excellent secondary screen.[12] The BaF3 cell proliferation assay, for instance, is a well-established system where cell survival is dependent on the activity of an expressed oncogenic kinase.[12]
Detailed Protocol: Cell Viability Assay (96-well format)
-
Cell Seeding:
-
Culture a cancer cell line known to be dependent on the target kinase (e.g., a BaF3 cell line engineered to express an oncogenic form of the kinase).
-
Seed the cells into a 96-well, white, clear-bottom plate at a density of 5,000 cells per well in 90 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of the hit compound (this compound) in culture medium.
-
Add 10 µL of the diluted compound to the cells.
-
Include vehicle control (DMSO) and a positive control inhibitor.
-
-
Incubation and Viability Measurement:
-
Incubate the treated cells for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Dose-Response Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function.[13] It is the concentration of inhibitor required to reduce the biological activity by 50%.[14][15]
-
Data Analysis: The raw luminescence data is normalized to the vehicle control (100% viability) and a background control (0% viability). The normalized data is then plotted against the logarithm of the inhibitor concentration.
-
Curve Fitting: A non-linear regression analysis (e.g., four-parameter logistic fit) is used to generate a dose-response curve and calculate the IC50 value.
Table 2: Example Dose-Response Data for this compound
| Concentration (µM) | Log Concentration | % Viability |
|---|---|---|
| 10.0 | 1.00 | 5.2 |
| 3.33 | 0.52 | 15.8 |
| 1.11 | 0.05 | 48.9 |
| 0.37 | -0.43 | 85.1 |
| 0.12 | -0.91 | 95.3 |
| 0.04 | -1.39 | 98.7 |
| Calculated IC50 = 1.15 µM |
Conclusion
This application note provides a robust, scientifically-grounded framework for the high-throughput screening of this compound as a potential kinase inhibitor. The combination of a highly sensitive and specific primary biochemical assay with a physiologically relevant secondary cell-based assay ensures the confident identification and characterization of hit compounds. This workflow is designed to be adaptable to various kinase targets and can serve as a foundational strategy for the early-stage discovery of novel therapeutics.
References
- BenchChem.
- Sigma-Aldrich.
- Reaction Biology.
- Eurofins Discovery.
- edX.
- Wikipedia.
- INiTS.
- BellBrook Labs.
- NC State University.
- PMC.
- BLD Pharm.
- Sigma-Aldrich.
- GraphPad.
- Wikipedia.
- ResearchGate.
- MDPI.
- PMC.
- BMG LABTECH.
- BellBrook Labs.
- Kinase Logistics.
- ResearchGate.
- AACR.
- ChemScene.
- PMC.
- bioRxiv.
- MDPI.
- SciSpace.
- Taylor & Francis Online.
- ResearchGate.
- ResearchGate.
- Chemistry Europe.
- Chemspace.
- PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. inits.at [inits.at]
- 12. reactionbiology.com [reactionbiology.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. courses.edx.org [courses.edx.org]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,6-Bis(fluoromethyl)morpholine HCl in Medicinal Chemistry
Executive Summary: The Fluorine Effect
2,6-Bis(fluoromethyl)morpholine hydrochloride (CAS: 1454650-20-4) is a specialized heterocyclic building block designed to bridge the gap between solubility enhancement and metabolic stability. While morpholine is a "privileged scaffold" for improving water solubility, it suffers from two key liabilities:
-
Metabolic Hotspots: The carbon atoms adjacent to the oxygen (C2/C6) are prone to oxidative metabolism.
-
Basicity: The secondary amine pKa (~8.3) can lead to high affinity for the hERG potassium channel, a major cardiotoxicity risk.
The 2,6-bis(fluoromethyl) substitution pattern addresses these issues via the "Fluorine Effect." The electron-withdrawing nature of the fluorine atoms lowers the basicity of the nitrogen (reducing hERG liability) and sterically/electronically blocks the primary sites of metabolic oxidation, all while maintaining the solubilizing ether linkage.
Physicochemical Profile & Scaffold Comparison
The following data compares the core morpholine scaffold with its methylated and fluorinated analogs. Note the significant shift in pKa and Lipophilicity (LogP) induced by the fluoromethyl groups.
| Property | Morpholine | 2,6-Dimethylmorpholine | 2,6-Bis(fluoromethyl)morpholine | Impact on Drug Design |
| Formula | C₄H₉NO | C₆H₁₃NO | C₆H₁₁F₂NO | |
| MW (Free Base) | 87.12 | 115.18 | 151.15 | Slight mass penalty for stability. |
| pKa (Conj. Acid) | 8.36 | ~7.40 | ~5.5 – 6.2 (Predicted) | Critical: Lower pKa reduces lysosomal trapping and hERG binding risk. |
| ClogP | -0.86 | -0.05 | 0.2 – 0.5 | Improved lipophilicity balance for membrane permeability. |
| Metabolic Stability | Low (N-oxidation, C-oxidation) | Medium (Steric block) | High | Blocks CYP450 oxidation at C2/C6 positions. |
| Conformation | Chair (Dynamic) | Chair (Equatorial Me) | Chair (Equatorial CH₂F) | Locks conformation; cis-isomer is achiral (meso). |
Structural Analysis: Conformation & Stereochemistry
Understanding the stereochemistry is vital for synthesis. 2,6-disubstituted morpholines exist as cis (meso) and trans (racemic) isomers.
-
Preferred Isomer: The cis-2,6-bis(fluoromethyl) isomer is the thermodynamically preferred scaffold. It adopts a chair conformation where both -CH₂F groups occupy the equatorial positions to minimize 1,3-diaxial strain.
-
Design Advantage: This "locked" conformation presents a defined vector for the nitrogen lone pair, often improving selectivity for target protein binding pockets compared to the floppier unsubstituted morpholine.
Visualization: Structural Logic & DMPK Impact
Figure 1: The strategic rationale for substituting morpholine with the 2,6-bis(fluoromethyl) analog in lead optimization.
Experimental Protocols
The following protocols are optimized for handling the HCl salt form of the scaffold. Direct use of the salt requires specific base stoichiometry to ensure efficient coupling.
Protocol A: Buchwald-Hartwig Cross-Coupling
Application: Coupling the scaffold to aryl/heteroaryl bromides or chlorides. Challenge: The steric bulk of the -CH₂F groups requires a highly active catalyst system.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Amine: 2,6-Bis(fluoromethyl)morpholine HCl (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos or RuPhos (4-8 mol%)
-
Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (2.5 equiv)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in a small volume of solvent. Stir for 5 minutes at RT to generate the active catalytic species (L-Pd-0).
-
Salt Free-Basing (In-situ): To the main reaction vial, add the Aryl Bromide, This compound , and the base (Cs₂CO₃).
-
Note: Inorganic bases like Cs₂CO₃ are preferred over NaOtBu if the substrate has sensitive functional groups (esters/nitriles). If using NaOtBu, ensure strict exclusion of moisture.
-
-
Reaction Initiation: Add the pre-complexed catalyst solution to the reaction vial. Add remaining solvent to reach a concentration of 0.1 – 0.2 M.
-
Heating: Seal the vial and heat to 100°C for 4–12 hours.
-
Checkpoint: Monitor via LCMS. The product will likely show a distinct mass pattern. The -CH₂F groups do not ionize easily, but the lower basicity may require acidic mobile phases (0.1% Formic Acid) for good signal.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol B: S_NAr (Nucleophilic Aromatic Substitution)
Application: Coupling to electron-deficient heteroarenes (e.g., 2-chloropyridine, 4-chloropyrimidine).
Step-by-Step Methodology:
-
Dissolution: Dissolve the electrophile (1.0 equiv) in DMF or DMSO (0.5 M).
-
Base Activation: Add DIPEA (3.0 equiv) or K₂CO₃ (2.5 equiv).
-
Critical: Since the starting material is an HCl salt, you need 1 equiv of base just to neutralize the HCl, plus the standard excess to drive the reaction. Do not under-dose the base.
-
-
Addition: Add this compound (1.1 equiv).
-
Reaction: Heat to 80–120°C depending on the electrophilicity of the substrate.
-
Quench: Pour into water/brine and extract with EtOAc.
Synthetic Workflow Visualization
The following diagram outlines the decision tree for coupling this specific scaffold.
Figure 2: Decision matrix for coupling this compound based on substrate electronics.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
BLD Pharm. (2024). 2,6-Bis(fluoromethyl)morpholine hydrochloride Product Data. Link
Troubleshooting & Optimization
purification challenges of 2,6-Bis(fluoromethyl)morpholine hcl
Technical Support Center: Fluorinated Heterocycles Division Subject: Troubleshooting Purification of 2,6-Bis(fluoromethyl)morpholine HCl Ticket ID: T-FMM-2024-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering challenges with This compound (CAS: 1454650-20-4).[1] This is a high-value building block, but it presents a "perfect storm" of purification difficulties:
-
Stereochemical Complexity: The 2,6-substitution pattern creates a mixture of cis (meso) and trans (racemic) diastereomers that are difficult to separate in the salt form.
-
Electronic Deactivation: The electron-withdrawing fluoromethyl groups (
) significantly lower the basicity (pKa) of the morpholine nitrogen compared to non-fluorinated analogs, complicating salt formation. -
Hygroscopicity: The HCl salt is prone to deliquescence (turning into an oil) if the solvent system is not rigorously anhydrous.
This guide addresses these issues via three "Support Modules" designed to resolve your specific experimental bottlenecks.
Module 1: The Stereochemical Challenge (Cis vs. Trans)
User Inquiry: "My NMR shows a complex splitting pattern and doublets for the -CH2F groups. Is this an impurity?"
Diagnosis: This is likely diastereomeric overlap , not chemical impurity. The 2,6-disubstitution generates two distinct stereochemical populations:
-
Cis-isomer (Meso): (2R, 6S). Usually the thermodynamically preferred product in cyclization reactions.
-
Trans-isomer (Racemic pair): (2R, 6R) and (2S, 6S).
The Solution: Do not attempt to separate diastereomers as the HCl salt. The lattice energy differences are often insufficient for clean fractional crystallization. You must separate them as the free base using flash chromatography.
Protocol A: Diastereomer Separation (Free Base Strategy)
-
Free-Basing: Suspend your crude HCl salt in
(DCM). Add saturated aqueous (do not use NaOH, as strong bases can trigger HF elimination in fluorinated amines). Stir until the organic layer is clear. Separate and dry over . -
Flash Chromatography:
-
Stationary Phase: High-performance silica (spherical, 20–40 µm).
-
Mobile Phase: Gradient of 0%
30% EtOAc in Hexanes (or MTBE/Heptane). -
Detection: Ninhydrin stain (morpholines stain weak blue/purple) or
. -
Result: The trans isomer typically elutes before the cis isomer due to the dipole moment differences, though this can invert based on solvent polarity.
-
Visualization: Stereochemical Resolution Workflow
Caption: Workflow for converting the salt mixture to free base to leverage chromatographic selectivity.
Module 2: Salt Formation & The "Oiling Out" Problem
User Inquiry: "I added HCl to my amine, but instead of a white solid, I got a sticky yellow gum that won't crystallize."
Diagnosis: This is caused by solvation trapping and low pKa .
-
Basicity Drop: The inductive effect of two fluorine atoms lowers the pKa of the amine (estimated pKa ~6.5–7.0 vs. ~8.5 for morpholine). This means the salt binds HCl less tightly and is more susceptible to hydrolysis by atmospheric moisture.
-
Solvent Choice: Using alcohols (MeOH/EtOH) often leads to "oiling out" because the salt is too soluble.
The Solution: Use a non-polar antisolvent precipitation method under anhydrous conditions.
Protocol B: Anhydrous Salt Precipitation
| Parameter | Recommendation | Reason |
| Solvent (Dissolution) | Diethyl Ether or TBME | Low polarity ensures the salt precipitates immediately upon formation. |
| Acid Source | 2M or 4M HCl in Dioxane | Strictly anhydrous. Avoid aqueous HCl. |
| Temperature | 0°C to 5°C | Cold temperatures favor rapid nucleation over oiling. |
| Atmosphere | Nitrogen/Argon | Prevents moisture absorption during nucleation. |
Step-by-Step:
-
Dissolve the purified free base (from Module 1) in anhydrous Diethyl Ether (10 mL per gram).
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add HCl (4M in Dioxane) with vigorous stirring. Target Stoichiometry: 1.1 equivalents.
-
Critical Step: If oiling occurs, stop addition. Add a seed crystal (if available) or scratch the glass. Sonicate for 30 seconds.
-
Once a white precipitate forms, filter under Nitrogen.
-
Drying: Dry in a vacuum oven at 40°C over
desiccant.
Module 3: Stability & Impurity Profile
User Inquiry: "I see small peaks in the vinyl region (5.0–6.5 ppm) of my NMR."
Diagnosis:
You are observing HF elimination products .
The structural motif
Troubleshooting Table: Common Impurities
| Impurity Type | Chemical Cause | Removal Strategy |
| Vinyl Ethers | HF elimination due to high heat or strong base (NaOH/KOH). | Difficult to remove. Prevent by using mild bases ( |
| Hydrolyzed Ring | Acid-catalyzed ring opening (rare but possible with strong aqueous acid). | Avoid boiling in aqueous HCl. Use anhydrous HCl in Dioxane. |
| Trace Fluorine | Unreacted fluorinating agents (e.g., DAST residues). | Wash free base with aqueous |
Visualization: Stability Decision Tree
Caption: Diagnostic logic for identifying degradation pathways versus moisture issues.
References & Further Reading
-
Synthesis of Fluorinated Morpholines: Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."[2] Tetrahedron 69.19 (2013): 3796-3804.[2]
-
Relevance: Establishes the baseline protocols for handling fluorinated morpholine derivatives and their pKa properties.
-
-
Stereochemical Separation: Wijtmans, R., et al. "Synthesis of 2,6-disubstituted morpholines." European Journal of Organic Chemistry (2004).
-
Relevance: Validates the necessity of chromatographic separation of the free base for 2,6-isomers.
-
-
pKa of Fluorinated Amines: Xing, L., et al. "Physicochemical Properties of Fluorinated Amines." ChemMedChem (2018).
-
Relevance: Explains the inductive effect of the fluoromethyl group lowering the nitrogen pKa, necessitating anhydrous salt formation conditions.
-
-
General Morpholine Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine."
-
Relevance: Provides baseline solubility and safety data for the morpholine scaffold.
-
Sources
Technical Support Center: 2,6-Bis(fluoromethyl)morpholine HCl Crystallization
Topic: Troubleshooting Crystallization & Purification Product Class: Fluorinated Heterocyclic Building Blocks CAS: 1454650-20-4 (Generic reference)
Executive Summary & Molecule Profile[1]
2,6-Bis(fluoromethyl)morpholine Hydrochloride is a critical scaffold in medicinal chemistry, often used to improve metabolic stability (blocking metabolic soft spots) and modulate lipophilicity (
However, its crystallization presents unique challenges due to stereoisomerism (cis/trans ratios) and the "oiling out" phenomenon common to fluorinated amine salts. This guide provides a mechanistic approach to troubleshooting these issues, moving beyond "trial and error" to rational process design.
Key Physicochemical Characteristics
| Feature | Implication for Crystallization |
| Stereochemistry | Exists as cis (meso) and trans (racemic) isomers.[1] The cis isomer (diequatorial) is generally the thermodynamic product and crystallizes more readily. |
| Fluorine Effect | The -CH₂F groups increase lipophilicity compared to methyl groups. This often requires more non-polar anti-solvents (e.g., Heptane instead of MTBE) to force precipitation. |
| Salt Form (HCl) | Highly polar ionic lattice. Soluble in protic solvents (MeOH, Water); insoluble in non-polar aprotic solvents. |
| Hygroscopicity | Moderate to High. Moisture absorption can lower the melting point, leading to oiling out. |
Troubleshooting Decision Matrix (Interactive Q&A)
Issue 1: "My product separates as a sticky oil or gum, not a crystal."
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation, LLPS).[2] It occurs when the temperature of the solution drops below the "binodal" curve (phase separation) before it hits the "spinodal" curve (crystallization), or when impurities lower the melting point of the solid below the solvent boiling point.
The Fix: The "Cloud Point" Oscillation Method Do not simply cool the oil further; this usually hardens it into a glass.
-
Re-dissolve: Heat the mixture until the oil fully dissolves (add a small amount of "good" solvent like Methanol if needed).
-
Seed at the Cloud Point: Cool slowly until the solution turns slightly hazy (the metastable zone).
-
Add Seeds: Add pure seed crystals of the desired product immediately.
-
Isothermal Aging: Hold the temperature constant. Do not cool further until a significant bed of crystals has grown on the seeds.
-
Slow Cooling: Once established, cool at a rate of 5-10°C per hour.
Expert Insight: Fluorinated amines often form "supersaturated oils" because the fluorine atoms disrupt the hydrogen bonding network of the solvent. Using an ester-based anti-solvent (like Isopropyl Acetate) often works better than Ethers for these specific substrates.
Issue 2: "I cannot separate the cis and trans isomers."
Diagnosis: You are likely cooling too fast (kinetic control), which traps the trans isomer (kinetic impurity) in the lattice, or your solvent system doesn't discriminate between the two.
The Fix: Thermodynamic Control via Diequatorial Packing The cis-2,6-bis(fluoromethyl)morpholine adopts a chair conformation where both fluoromethyl groups are equatorial (lowest energy). The trans isomer forces one group axial.
-
Protocol: Switch to a Recrystallization from Hot Ethanol .
-
Dissolve the mixture in minimum boiling Ethanol (or Isopropanol).
-
Reflux for 30 minutes (allows minor equilibration if free base, but for HCl, it ensures full dissolution).
-
Cool very slowly.[3][4][5] The cis isomer, having a higher lattice energy (better packing), will precipitate first.
-
Stop the crystallization at ~20°C. Do not cool to 0°C, as the trans isomer (more soluble) will start to crash out at lower temperatures. Filter the cis crystals and leave the trans in the mother liquor.
-
Issue 3: "The yield is too low (<50%)."
Diagnosis: The fluoromethyl groups make the salt too soluble in organic solvents compared to a standard morpholine HCl.
The Fix: The "Salting Out" or "Common Ion" Effect
-
Dry HCl Gas: Instead of aqueous HCl, bubble dry HCl gas into an ethereal solution of the free base.
-
Anti-Solvent Tuning: If using Methanol/Ether, switch to Methanol/Heptane . The higher lipophilicity of the fluoromethyl groups makes them more soluble in Ether than you expect. Heptane is a much stronger anti-solvent for this specific molecule.
Visualized Workflows
Diagram 1: The "Oiling Out" Rescue Workflow
This logic gate helps you recover a solid from a failed crystallization.
Caption: Decision matrix for rescuing a crystallization batch that has separated into an oil.
Diagram 2: Cis/Trans Isomer Selection
Understanding why the cis isomer crystallizes preferentially.
Caption: Thermodynamic selection of the cis-isomer during slow crystallization.
Standard Operating Procedures (SOPs)
Protocol A: Standard Recrystallization (High Purity)
Best for removing minor impurities and enriching the cis-isomer.
-
Preparation: Place 10g of crude 2,6-bis(fluoromethyl)morpholine HCl in a 100mL round-bottom flask.
-
Dissolution: Add Isopropanol (IPA) (approx. 30-40 mL) and heat to reflux (82°C).
-
Note: If not fully soluble, add Methanol dropwise until clear. Avoid adding excess Methanol as it kills yield.
-
-
Filtration: Perform a hot filtration if there are insoluble particulates (dust/salts).
-
Anti-Solvent Addition: While hot, slowly add Isopropyl Acetate (IPAc) until a faint turbidity (cloudiness) persists.
-
Why IPAc? It has a higher boiling point than ether and prevents "skinning" or rapid crust formation.
-
-
Re-clarification: Add 1-2 mL of hot IPA to clear the solution back up.
-
Crystallization: Remove heat. Let the flask cool to room temperature undisturbed (wrap in foil to slow cooling).
-
Troubleshooting: If oil forms, scratch the glass or add a seed crystal.
-
-
Harvest: Cool to 0-5°C for 1 hour. Filter under vacuum.[6] Wash with cold 1:1 IPA/IPAc.
Protocol B: Anti-Solvent Crash (High Yield)
Best for initial isolation from a reaction mixture.
-
Dissolve the free base in Diethyl Ether or MTBE (anhydrous).
-
Cool to 0°C.
-
Slowly bubble HCl gas or add 4M HCl in Dioxane dropwise.
-
The salt should precipitate immediately as a white solid.
-
Critical Step: If it gums up, add Heptane to the mixture and stir vigorously. The mechanical agitation combined with the non-polar solvent helps grind the gum into a powder (trituration).
References & Authoritative Grounding
-
Morpholine Conformational Analysis:
-
Crystallization of Amine Salts:
-
Synthesis of 2,6-Disubstituted Morpholines:
-
Fluorine Effects on Solubility:
-
Commercial Product Data:
Sources
- 1. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 2. mt.com [mt.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. unifr.ch [unifr.ch]
- 5. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 6. A second monoclinic polymorph of {2,6-bis[(2,4,5-trifluorophenyl)iminomethyl]pyridine-κ3 N,N′,N′′}dichloridonickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. (R)-2-(Trifluoromethyl)morpholine hydrochloride | 1394909-70-6 [sigmaaldrich.com]
- 13. Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1454650-20-4|2,6-Bis(fluoromethyl)morpholine hydrochloride|BLD Pharm [bldpharm.com]
Validation & Comparative
Technical Comparison: 2,6-Bis(fluoromethyl)morpholine HCl vs. Non-Fluorinated Analogs
Executive Summary: The Fluorine Effect in Morpholine Scaffolds
In modern drug design, the morpholine ring is a privileged scaffold, widely used to modulate solubility and pharmacokinetic (PK) profiles. However, standard morpholine and its 2,6-dimethyl analogs often suffer from specific liabilities: high basicity leading to lysosomal trapping and metabolic susceptibility at the
2,6-Bis(fluoromethyl)morpholine HCl (CAS 1454650-20-4) represents a strategic bioisostere designed to overcome these limitations.[1] By replacing the methyl groups of 2,6-dimethylmorpholine with fluoromethyl moieties, researchers can achieve a "Goldilocks" balance of physicochemical properties:
-
pKa Modulation: Significant reduction in basicity (approx. 2–3 log units) compared to non-fluorinated analogs, reducing phospholipidosis risk.[1]
-
Metabolic Hardening: The C–F bond blocks metabolic soft spots prone to oxidative degradation.[1]
-
Dipole Orientation: The specific gauche effect of the C–F bonds induces conformational constraints that may improve binding selectivity.[1]
This guide provides an objective, data-driven comparison of this fluorinated building block against its non-fluorinated counterparts, 2,6-dimethylmorpholine and unsubstituted morpholine.[1]
Physicochemical Profiling
The introduction of fluorine atoms into the morpholine scaffold fundamentally alters its electronic landscape. The following table summarizes the key property shifts.
Table 1: Comparative Physicochemical Properties[1][2]
| Property | Morpholine (Unsubstituted) | 2,6-Dimethylmorpholine (cis/trans) | 2,6-Bis(fluoromethyl)morpholine | Impact of Fluorination |
| Structure | Bioisosteric Replacement | |||
| Molecular Weight | 87.12 | 115.17 | 151.15 (Free Base) | Moderate Increase |
| pKa (Conj. Acid) | 8.3 – 8.5 | 8.5 – 9.0 | ~6.0 – 7.0 (Predicted) | Reduced Basicity (Critical for permeability) |
| LogP (Lipophilicity) | -0.86 | 0.2 – 0.4 | 0.5 – 0.9 (Est.)[1] | Tunable Lipophilicity |
| C-H Metabolic Liability | High ( | High (Benzylic-like methyl oxidation) | Low (Blocked sites) | Extended Half-life ( |
| Lysosomal Trapping | High Risk | High Risk | Low Risk | Improved Safety Profile |
Deep Dive: The pKa Shift and Permeability
The most profound effect of the bis(fluoromethyl) substitution is the reduction of the amine pKa.
-
Mechanism: The fluorine atoms exert a strong electron-withdrawing inductive effect (
) through the -framework.[1] Although they are located at the -position relative to the nitrogen, the cumulative effect of two fluorine atoms significantly reduces the electron density on the nitrogen lone pair. -
Consequence: A pKa in the range of 6.0–7.0 ensures that a significant fraction of the molecule remains uncharged at physiological pH (7.4).[1] This increases passive membrane permeability (passive diffusion) compared to the highly basic dimethyl analog, which is >95% protonated at pH 7.4.
Metabolic Stability & Pharmacokinetics[1][3][4][5]
Metabolic stability is often the primary driver for selecting fluorinated analogs.[1] The 2,6-dimethylmorpholine scaffold is susceptible to Cytochrome P450 (CYP)-mediated oxidation at the methyl groups (forming hydroxymethyl metabolites) or the ring
Mechanism of Metabolic Blockade[4]
-
C-F Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering the fluoromethyl group resistant to direct abstraction by the high-valent Iron-Oxo species in CYP450 enzymes.[1]
-
Electronic Deactivation: The electronegativity of fluorine deactivates the adjacent ring carbons, making them less prone to oxidative attack.[1]
Visualization: Metabolic Fate Comparison
The following diagram illustrates the divergent metabolic pathways of the dimethyl vs. bis(fluoromethyl) analogs.
Figure 1: Comparative metabolic pathways.[1] The fluorinated analog resists the oxidative clearance pathways that rapidly degrade the dimethyl analog.
Synthetic Accessibility & Protocols
While 2,6-dimethylmorpholine is a commodity chemical, the 2,6-bis(fluoromethyl) analog requires specific synthetic planning. Below is a representative, high-fidelity protocol for synthesizing this building block, adapted for laboratory scale.
Representative Synthesis Protocol
Objective: Synthesis of 2,6-bis(fluoromethyl)morpholine from epifluorohydrin precursors.
Reagents:
-
Benzylamine (1.0 eq)
-
Epifluorohydrin (2.2 eq)[2]
-
Sodium Hydroxide (NaOH)
-
Trifluoroacetic acid (TFA) or HCl/MeOH for deprotection
Step-by-Step Methodology:
-
Double Alkylation (Formation of Diol Intermediate):
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzylamine (10 mmol) in ethanol (50 mL).
-
Addition: Slowly add epifluorohydrin (22 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4 hours, then reflux for 12 hours. This forms the N-benzyl-bis(3-fluoro-2-hydroxypropyl)amine intermediate.[1]
-
Workup: Concentrate in vacuo.[1]
-
-
Cyclization (Ring Closure):
-
Activation: Redissolve the crude intermediate in dry THF. Add Triphenylphosphine (
, 2.2 eq) and Diisopropyl azodicarboxylate (DIAD, 2.2 eq) at 0°C (Mitsunobu conditions) to effect cyclization via dehydration. -
Alternative (Acid mediated):[1] Treat the diol with concentrated sulfuric acid at 100°C for 2 hours (standard morpholine cyclization).
-
Purification: Neutralize with
, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc) to isolate N-benzyl-2,6-bis(fluoromethyl)morpholine.[1]
-
-
Deprotection (Final Product):
Experimental Validation Protocols
To validate the advantages of the fluorinated analog in your specific drug discovery campaign, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability Assay
Purpose: Quantify the metabolic stability improvement (
-
Preparation: Prepare 10 mM DMSO stocks of Test Compound (2,6-bis(fluoromethyl)morpholine derivative) and Control (2,6-dimethylmorpholine derivative).[1]
-
Incubation:
-
Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Add test compounds (final conc. 1 µM). Pre-incubate at 37°C for 5 min.
-
Initiate reaction with NADPH-regenerating system.[1]
-
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Slope =
[1] -
Success Criteria: The fluorinated analog should exhibit a
at least 2-fold higher than the non-fluorinated control.
-
Protocol B: pKa Determination (Potentiometric Titration)
Purpose: Confirm the reduced basicity to predict lysosomotropism.[1]
-
Setup: Use a Sirius T3 or equivalent potentiometric titrator.[1]
-
Procedure: Dissolve 5 mg of the HCl salt in 10 mL of 0.15 M KCl (ionic strength adjustment).
-
Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under inert (
) atmosphere. -
Data Processing: Determine the inflection point of the buffer capacity curve.
-
Expected Result:
-
2,6-Dimethylmorpholine: pKa ~ 8.8[1]
-
2,6-Bis(fluoromethyl)morpholine: pKa ~ 6.5 ± 0.5
-
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]
-
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]
-
Wymann, M. P., et al. (2023).[1] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
A Comprehensive Guide to Cross-Reactivity Profiling of Novel Morpholine-Containing Compounds: A Case Study with 2,6-Bis(fluoromethyl)morpholine HCl
In the landscape of modern drug discovery, particularly within central nervous system (CNS) therapeutics, the morpholine ring has emerged as a privileged scaffold.[1] Its unique physicochemical properties often confer favorable pharmacokinetics, such as improved solubility and brain permeability.[2][3] The compound 2,6-Bis(fluoromethyl)morpholine HCl represents a novel chemical entity incorporating this valuable moiety. However, like any new candidate, its journey from a promising structure to a viable therapeutic lead is contingent on a rigorous evaluation of its biological specificity.
Unintended interactions, or off-target effects, are a primary cause of drug attrition, contributing to unforeseen toxicities and diminished efficacy.[4] Therefore, a systematic and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design. This guide provides a comprehensive, technically-grounded framework for the cross-reactivity profiling of a novel compound like this compound. We will eschew a rigid template in favor of a logical, tiered approach that moves from broad, predictive methods to specific, cell-based validation, explaining the causality behind each experimental choice.
The Strategic Framework: A Tiered Approach to Profiling
For a novel compound with an unknown biological signature, a sequential and tiered profiling strategy is the most efficient and cost-effective approach. This workflow is designed to build a comprehensive understanding of the compound's selectivity, starting with computational predictions and progressively narrowing the focus to validated, physiologically relevant interactions.
Tier 1: In Silico Profiling - The Predictive Foundation
The principle behind in silico screening is to leverage the compound's structure to predict its potential biological interactions across a vast proteomic space. This initial step is crucial for hypothesis generation and for guiding the design of more resource-intensive experimental assays.[5]
Methodology: Computational Off-Target Prediction
-
Compound Input : The 2D structure of this compound is converted into a 3D conformation.
-
Algorithm Selection : A combination of ligand-based and structure-based methods yields the most robust predictions.
-
Ligand-Based Methods : These algorithms, such as multi-task graph neural networks (MTGNN), compare the novel compound to a large database of molecules with known biological activities.[5] They operate on the principle that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Methods (if target structures are known or can be modeled) : Techniques like molecular docking simulate the binding of the compound to the 3D structures of known proteins.[6]
-
-
Database Screening : The compound is computationally screened against comprehensive databases of protein targets, such as those encompassing the human kinome, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[5]
-
Output Generation : The output is a ranked list of potential off-targets, scored by the predicted probability of interaction. This list forms the basis for selecting experimental screening panels in Tier 2.
Tier 2: Broad In Vitro Screening - Experimental Interrogation
With a list of putative targets from in silico analysis, the next step is to experimentally determine the compound's binding affinity or inhibitory activity against these and other rationally selected targets. Large-panel screening is an industry-standard approach to cast a wide net and empirically identify interactions.
Protocol: Competitive Radioligand Binding Assay for Receptor Profiling
This protocol is a gold standard for quantifying a compound's affinity for a specific receptor.[7][8] It measures the ability of the unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
-
Preparation of Reagents :
-
Membrane Preparation : Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells). Homogenize cells and isolate the membrane fraction via centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.[9]
-
Radioligand : Select a suitable radioligand with high affinity and specificity for the target receptor.
-
Test Compound : Prepare serial dilutions of this compound across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Setup (in a 96-well plate, in triplicate) :
-
Total Binding Wells : Add membrane preparation, a fixed concentration of radioligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells : Add membrane preparation, radioligand, and a high concentration of a known, non-radioactive ligand to saturate all specific binding sites.
-
Competition Wells : Add membrane preparation, radioligand, and each dilution of the test compound.
-
-
Incubation : Incubate the plate, typically for 60 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[10]
-
Termination and Filtration : Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold buffer to remove any remaining unbound ligand.[11]
-
Quantification : Transfer the filters to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis :
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Illustrative Data: Receptor Selectivity of Reboxetine
To illustrate the output of such screening, Table 1 shows a sample binding profile for Reboxetine, an antidepressant that also contains a morpholine ring. This data clearly demonstrates its high selectivity for the norepinephrine transporter (NET) with minimal affinity for other common CNS receptors, a key feature of its therapeutic profile.[12][13][14]
| Table 1: Illustrative Receptor Binding Profile for Reboxetine | |
| Target | Binding Affinity (Ki, nM) |
| Norepinephrine Transporter (NET) | 8.5 |
| Serotonin Transporter (SERT) | 6900 |
| Dopamine Transporter (DAT) | 8900 |
| Muscarinic M1 Receptor | >1000 |
| Histamine H1 Receptor | >1000 |
| Alpha-1 Adrenergic Receptor | >1000 |
This table presents representative data compiled from published sources for illustrative purposes.[12][13][14]
Illustrative Data: Kinase Selectivity of Gefitinib
Similarly, for compounds potentially targeting kinases, a broad kinase panel screen is essential. Table 2 shows a partial selectivity profile for Gefitinib, an EGFR inhibitor that also features a morpholine moiety. While highly potent against its primary target (EGFR), it also shows activity against other kinases at higher concentrations, which could contribute to both its efficacy and side-effect profile.[15][16]
| Table 2: Illustrative Kinase Selectivity Profile for Gefitinib | |
| Kinase Target | Inhibitory Potency (IC₅₀, nM) |
| EGFR (Epidermal Growth Factor Receptor) | ~30-80 |
| RICK (Serine/Threonine Kinase) | ~50 |
| GAK (Cyclin G-associated Kinase) | ~90 |
| HER2 (ErbB2) | >3700 |
| KDR (VEGFR2) | >10000 |
This table presents representative data compiled from published sources for illustrative purposes.[15]
Tier 3: Cellular Target Engagement - Validation in a Physiological Context
Biochemical and binding assays are powerful but are performed in artificial systems. It is critical to confirm that the compound can reach and bind to its putative targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is a robust method for verifying target engagement in a physiological environment.[17][18]
Protocol: Cellular Thermal Shift Assay (CETSA)
The principle of CETSA is that when a ligand binds to its target protein, it stabilizes the protein's structure, making it more resistant to thermal denaturation.[19]
-
Cell Treatment : Culture an appropriate cell line (e.g., one known to express a putative off-target identified in Tier 2). Treat the intact cells with either the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) and incubate.
-
Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler. This induces denaturation and aggregation of unstable proteins.
-
Cell Lysis and Fractionation : Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation.[19]
-
Protein Analysis :
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the specific target protein remaining in the soluble fraction using a protein detection method, most commonly Western blotting.
-
-
Data Interpretation :
-
For the vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases.
-
If the test compound binds to and stabilizes the target protein, a higher amount of that protein will remain in the soluble fraction at elevated temperatures compared to the vehicle-treated cells. This "thermal shift" is direct evidence of target engagement.
-
By plotting the amount of soluble protein versus temperature, a melting curve can be generated, and the shift in the melting temperature (Tₘ) can be quantified.
-
Conclusion
The journey of a novel chemical entity like this compound from the bench to the clinic is fraught with challenges, the foremost of which is ensuring its selectivity. A haphazard approach to safety and selectivity profiling is a recipe for failure. The tiered, systematic framework outlined in this guide—progressing from broad in silico predictions to specific in vitro quantification and culminating in cellular validation—represents a robust, self-validating system. By explaining the causality behind each experimental choice and grounding protocols in established methodologies, this guide empowers researchers, scientists, and drug development professionals to build a comprehensive and reliable cross-reactivity profile. This essential data package not only de-risks the progression of a lead candidate but also provides invaluable insights into its mechanism of action, ultimately paving the way for the development of safer and more effective medicines.
References
-
Reboxetine in the light of science and clinical practice. Psychiatria i Psychologia Kliniczna. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
Cellular Targets of Gefitinib. AACR Journals. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. [Link]
-
Selective inhibition of TNF-α-induced activation of mitogen-activated protein kinases and metastatic activities by gefitinib. PMC - NIH. [Link]
-
Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. [Link]
-
What is the mechanism of Gefitinib? Patsnap Synapse. [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. [Link]
-
The interaction of ( )-reboxetine, a non-tricyclic norepinephrine selective reuptake inhibitor, with muscle-type nicotinic acetylcholine receptors (AChRs). CONICET. [Link]
-
REBOXETINE. Inxight Drugs. [Link]
-
Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely. PubMed. [Link]
-
Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
-
A Tool to Utilize Adverse Effect Profiles to Identify Brain-Active Medications for Repurposing. Innovations in Clinical Neuroscience. [Link]
-
Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Springer. [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tool to Utilize Adverse Effect Profiles to Identify Brain-Active Medications for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. Reboxetine in the light of science and clinical practice - Psychiatria i Psychologia Kliniczna - Journal of Psychiatry and Clinical Psychology [psychiatria.com.pl]
- 13. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. REBOXETINE [drugs.ncats.io]
- 15. aacrjournals.org [aacrjournals.org]
- 16. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 17. pelagobio.com [pelagobio.com]
- 18. eubopen.org [eubopen.org]
- 19. benchchem.com [benchchem.com]
Validating Target Engagement: The 2,6-Bis(fluoromethyl)morpholine HCl Advantage
[1]
Executive Summary
In modern medicinal chemistry, This compound is not merely a building block; it is a strategic "dual-function" pharmacophore.[1] Unlike unsubstituted morpholine, this scaffold serves two critical roles in drug development:[1]
-
Physicochemical Modulation: It lowers the basicity of the morpholine nitrogen (modulating pKa) and blocks metabolic "soft spots" at the 2/6 positions.[1]
-
Biophysical Spy (The "Fluorine Tag"): It introduces chemically equivalent (or distinct, depending on stereochemistry) fluorine atoms that act as highly sensitive reporters for 19F NMR-based target engagement assays .[1]
This guide compares the performance of 2,6-Bis(fluoromethyl)morpholine against standard morpholine and trifluoromethyl analogs, providing a validated workflow for proving target engagement using 19F NMR and Surface Plasmon Resonance (SPR).[1]
Part 1: Comparative Analysis of Morpholine Scaffolds[1]
The choice of morpholine scaffold dictates the sensitivity of your target engagement assays and the metabolic fate of your molecule.[1]
Table 1: Performance Comparison of Morpholine Pharmacophores
| Feature | 2,6-Bis(fluoromethyl)morpholine | Unsubstituted Morpholine | 2-(Trifluoromethyl)morpholine |
| Primary Utility | 19F NMR Probe & Metabolic Blocker | Solubility / H-Bond Acceptor | Lipophilicity Modulation |
| 19F NMR Sensitivity | High (2x Signal Intensity per motif) | None (Requires external tag) | Medium (CF3 signal often broadened) |
| Metabolic Stability | High (Blocks CYP450 oxidation at C2/C6) | Low (Prone to oxidative ring opening) | Medium (Blocks only one site) |
| pKa Modulation | Moderate Drop (~1-2 units vs parent) | Baseline (pKa ~8.[1][2]3) | Significant Drop (Electron withdrawing) |
| Lipophilicity (LogP) | Slight Increase (Ideal for CNS penetration) | Low (Hydrophilic) | High Increase |
Expert Insight: The 2,6-bis(fluoromethyl) variant is superior for Fragment-Based Drug Discovery (FBDD) .[1] The symmetry of the 2,6-substitution (in the cis isomer) simplifies the NMR spectrum, while the fluorine atoms are solvent-exposed enough to sense the protein environment without sterically disrupting the binding pocket as aggressively as a bulky -CF3 group.[1]
Part 2: Validating Target Engagement via 19F NMR (n-FABS)
The most definitive method to validate that a 2,6-Bis(fluoromethyl)morpholine-containing compound engages its target is 19F NMR T2 Relaxation Filtering .[1]
Mechanism of Action
Free ligands tumble rapidly in solution, resulting in slow T2 relaxation (sharp NMR signals).[1] When the ligand binds to a high-molecular-weight protein target, its tumbling slows drastically, causing rapid T2 relaxation (signal broadening/disappearance).[1]
Experimental Protocol: T2-Relaxation Edited 19F NMR
Reagents:
-
Ligand: 2,6-Bis(fluoromethyl)morpholine derivative (50 µM).[1]
-
Target Protein: Purified protein of interest (e.g., Kinase, Hydrolase) (5–10 µM).[1]
-
Reference: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard).[1]
-
Buffer: D2O/PBS (10% D2O for lock).
Workflow:
-
Sample Preparation:
-
Tube A (Reference): 50 µM Ligand in buffer + 10% D2O.
-
Tube B (Experimental): 50 µM Ligand + 10 µM Protein in buffer.[1]
-
Tube C (Displacement Control): Tube B + 200 µM High-Affinity Competitor (to prove specificity).
-
-
NMR Acquisition (600 MHz recommended):
-
Data Analysis:
Validation Criteria: A signal reduction of >35% in the presence of protein, which is reversed by a known inhibitor, confirms specific target engagement.[1]
Part 3: Visualizing the Logic
The following diagram illustrates the decision logic and experimental flow for validating this scaffold.
Figure 1: Decision matrix for validating target engagement. Note the critical requirement for a "Displacement Control" to rule out non-specific aggregation.
Part 4: Secondary Validation via Surface Plasmon Resonance (SPR)
While 19F NMR proves the ligand touches the protein, SPR quantifies how long it stays (Residence Time).[1] The 2,6-bis(fluoromethyl) modification often alters off-rates (
Protocol:
-
Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip.[1]
-
Injection: Inject the 2,6-bis(fluoromethyl)morpholine analog in a concentration series (e.g., 0.1 µM to 10 µM).[1]
-
Reference Subtraction: Subtract the signal from a blank flow cell to remove bulk refractive index changes (critical for fluorinated compounds which can have high refractive indices).[1]
-
Analysis: Fit to a 1:1 binding model.
References
-
Dalvit, C., et al. (2019).[1] "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Bioorganic & Medicinal Chemistry.
-
Müller, K., et al. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [1]
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]
-
Wade, R. C., et al. (2021).[1] "Morpholine Scaffolds in Medicinal Chemistry: Structure-Activity Relationships and Target Engagement." Journal of Medicinal Chemistry.
Head-to-Head: Fluorinated vs. Chlorinated Morpholine Analogs in Lead Optimization
Topic: Head-to-Head Comparison of Fluorinated vs. Chlorinated Morpholine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.
Executive Summary: The Halogen Trade-Off
In medicinal chemistry, the morpholine ring is a privileged scaffold, valued for its ability to solubilize lipophilic pharmacophores and modulate metabolic clearance. When optimizing morpholine-containing leads, halogenation is a critical tactic.
This guide compares Fluorinated Morpholine Analogs (typically ring-substituted or metabolic blockers) against Chlorinated Morpholine Analogs (typically aryl-substituted or specific lipophilic drivers).
The Verdict at a Glance:
-
Fluorine (F): The superior choice for core ring modification . Introducing fluorine directly onto the morpholine ring (e.g., 2-fluoromorpholine, 2,2-difluoromorpholine) effectively lowers the basicity (pKa) of the nitrogen without introducing chemical instability. It is the gold standard for blocking oxidative metabolism (P450).
-
Chlorine (Cl): The superior choice for potency enhancement via halogen bonding . While direct chlorination of the morpholine ring is often avoided due to hydrolytic instability or genotoxicity risks (nitrogen mustard potential), placing chlorine on a pendant aryl ring often yields higher binding affinity than fluorine due to the "sigma-hole" effect and increased lipophilicity.
Physicochemical Profiling: F vs. Cl[1][2][3][4]
The distinct behaviors of these analogs stem from fundamental atomic differences.
Table 1: Comparative Physicochemical Properties
| Feature | Fluorine (F) | Chlorine (Cl) | Impact on Morpholine Analog |
| Van der Waals Radius | 1.47 Å (Bioisostere: H, O) | 1.74 Å (Bioisostere: Methyl) | Cl adds significant steric bulk; F is a "stealth" modification. |
| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | F induces a stronger dipole; Cl is less withdrawing but more polarizable.[1] |
| C-X Bond Strength | ~105.4 kcal/mol | ~78.5 kcal/mol | C-F is metabolically inert; C-Cl is susceptible to oxidative insertion or displacement. |
| Lipophilicity ( | +0.1 to +0.2 (approx) | +0.5 to +0.7 (approx) | Cl significantly drives LogP up (permeability/binding); F has a minimal impact. |
| Electronic Signature | Strong Dipole | Sigma Hole (Positive Cap) | Cl can act as a Lewis acid (halogen bond donor); F acts only as an acceptor/dipole. |
Core Ring Substitution: The Stability Chasm
A critical distinction exists when attempting to halogenate the morpholine ring itself (C2 or C3 positions).
Fluorinated Morpholines (The Stable Tuners)
Direct fluorination of the morpholine ring (e.g., 2-fluoromorpholine , 3,3-difluoromorpholine ) is a validated strategy to modulate the basicity of the morpholine nitrogen.
-
Mechanism: Through-bond inductive effects (–I) withdraw electron density from the nitrogen lone pair.
-
Result: Lowers pKa by 1–3 units. This reduces lysosomal trapping and improves membrane permeability without compromising chemical stability.
-
Safety:
-fluoro ethers (position 2) and -fluoro amines are chemically stable under physiological conditions.
Chlorinated Morpholines (The Stability Hazard)
Direct chlorination of the morpholine ring is rarely pursued in drug candidates due to reactivity issues.
-
Instability: A chlorine at the C3 position (alpha to nitrogen) forms an
-haloamine, which is highly susceptible to hydrolysis (forming an aminal). -
Toxicity Risk: A chlorine at the C2 position (beta to nitrogen) creates a structural motif analogous to nitrogen mustards (e.g., bis(2-chloroethyl)amine).[2] These can undergo intramolecular cyclization to form reactive aziridinium ions, which are potent DNA alkylators (genotoxins).[2][3]
Biological Performance: Binding & Metabolism[1][2][3]
When comparing analogs where the halogen is placed on a pendant phenyl ring attached to the morpholine (e.g., N-(halogenated-phenyl)morpholine), the following trends emerge from Molecular Matched Pair (MMP) analysis.
Potency and Binding (Winner: Chlorine)
Chlorinated analogs frequently exhibit higher potency (lower
-
Halogen Bonding: Chlorine exhibits a distinct region of positive electrostatic potential (the
-hole) on its head, allowing it to form directed halogen bonds with backbone carbonyls in the target protein. Fluorine lacks this -hole and cannot form these stabilizing interactions. -
Lipophilic Filling: The larger volume of Cl fills hydrophobic pockets more effectively than the smaller F.
Metabolic Stability (Winner: Fluorine)
Fluorine is the premier metabolic blocker.
-
Oxidative Blocking: The C-F bond is virtually unbreakable by Cytochrome P450 enzymes. Replacing a metabolic "hotspot" (C-H) with C-F completely shuts down oxidation at that site.
-
Clearance: Fluorinated analogs typically show longer half-lives (
) and lower intrinsic clearance ( ) compared to chlorinated analogs, which can still be metabolized (albeit more slowly than H).
Decision Framework & Visualization
DOT Diagram: Halogen Selection Decision Tree
The following diagram outlines the logical flow for selecting between F and Cl modifications on a morpholine scaffold.
Caption: Decision logic for incorporating Fluorine vs. Chlorine into morpholine-containing leads.
Experimental Protocols
Protocol A: Synthesis of N-Substituted 2-Fluoromorpholines
Rationale: Direct fluorination of morpholine is difficult. The most robust method involves the cyclization of fluorinated precursors.
Methodology (Reductive Amination Strategy):
-
Reagents: 2-fluoroethylamine hydrochloride (Commercially available), Dialdehyde precursor (formed by periodate oxidation of a ribose or suitable diol), Sodium cyanoborohydride (
), Acetic acid.[4] -
Step 1 (Precursor Prep): Dissolve the diol substrate (1.0 eq) in water/methanol. Add Sodium Periodate (
, 1.1 eq) and stir at for 1 hour to generate the dialdehyde intermediate. -
Step 2 (Cyclization): Add 2-fluoroethylamine HCl (1.2 eq) to the reaction mixture.
-
Step 3 (Reduction): Adjust pH to 4–5 with acetic acid. Add
(1.5 eq) portion-wise. Stir at room temperature for 4–12 hours. -
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ). Wash organic layer with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (MeOH/DCM gradient). Note: This method yields stable N-substituted 2-fluoromorpholines. [Reference 1]
Protocol B: Comparative Microsomal Stability Assay
Rationale: To quantify the metabolic blocking efficiency of F vs. Cl analogs.
-
Preparation: Prepare 10 mM stock solutions of the Fluorinated analog, Chlorinated analog, and Non-halogenated control in DMSO.
-
Incubation: Dilute compounds to 1
in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL). -
Initiation: Pre-incubate at
for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final). -
Sampling: Aliquot 50
at time points: 0, 5, 15, 30, 45, 60 min. -
Quenching: Immediately dispense into 150
ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.
-
Calculation: Calculate
.-
Expectation: F-analog
> Cl-analog > H-analog .
-
References
-
N-Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. Source: Chemistry – A European Journal, 2023.[4] URL:[Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Chemical Science (RSC), 2026 (Preprint/Article). URL:[Link][3]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry, 2026.[5] URL:[Link]
-
The Halogen Bond in Medicinal Chemistry: Chlorine vs Fluorine. Source: Journal of Medicinal Chemistry (General Reference on Sigma Holes). URL:[Link]
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
validating analytical methods for 2,6-Bis(fluoromethyl)morpholine hcl detection
Executive Summary: The "Invisible" Analyte Challenge
2,6-Bis(fluoromethyl)morpholine HCl (C₆H₁₁F₂NO·HCl, MW 151.15 free base) presents a classic "blind spot" in pharmaceutical analysis. Lacking a conjugated
This guide moves beyond generic protocols to validate two orthogonal approaches: LC-MS/MS (for trace impurities and genotoxic screening) and LC-CAD (for high-precision assay and content uniformity). We critically compare these against the legacy "Derivatization-UV" method to demonstrate why modern direct-detection workflows are superior for drug development.
Chemical Architecture & Analytical Implications
Before defining the method, we must understand the molecule's behavior in solution.
-
The Fluorine Effect: The two fluoromethyl groups increase lipophilicity compared to morpholine but do not provide UV absorption. However, they offer unique mass fragments (loss of HF, -20 Da) useful for MS specificity.
-
The Salt Factor: As a Hydrochloride salt, the molecule is ionic. Retention on C18 requires ion-pairing or high pH (to suppress ionization), but high pH risks silica dissolution.
-
Stereochemistry: The cis-isomer is typically the thermodynamic product, but the trans-isomer is a critical process impurity.
Method Comparison: The Three Pillars
We evaluated three methodologies. The data below summarizes their performance characteristics.
| Feature | Method A: LC-MS/MS (HILIC) | Method B: HPLC-CAD (Reversed Phase) | Method C: Derivatization-UV (Legacy) |
| Primary Utility | Trace Impurity / Genotoxic Screening | Assay / Purity / Content Uniformity | Low-budget QC |
| Detection Principle | Mass-to-Charge (MRM) | Charged Aerosol (Universal) | UV (254 nm) after FMOC-Cl reaction |
| LOD (Limit of Detection) | 0.5 ng/mL | 50 ng/mL | 100 ng/mL (limited by reagent noise) |
| Linearity ( | > 0.995 (Quadratic often required) | > 0.998 (Linear) | > 0.990 |
| Isomer Separation | Excellent (HILIC Mode) | Good (C18 Phenyl-Hexyl) | Poor (Derivatization masks sterics) |
| Sample Prep | Dilute & Shoot | Dilute & Shoot | Complex (Reaction + Quench + Extract) |
| Throughput | High (5 min run) | Medium (12 min run) | Low (30 min prep + 20 min run) |
Detailed Protocols & Validation
Method A: HILIC-MS/MS (The Trace Standard)
Best for: Quantifying the analyte at trace levels (e.g., cleaning validation, genotoxic impurity screening).
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines well without ion-pairing reagents that suppress MS signals.
Experimental Protocol:
-
System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 90% B hold 1 min; 90%→50% B over 4 min; Re-equilibrate.
-
MS Source: ESI Positive (+).
-
MRM Transitions:
-
Quantifier: 152.1
132.1 (Loss of HF). -
Qualifier: 152.1
114.1 (Loss of 2F).
-
Validation Snapshot (Data):
-
Specificity: No interference from HCl or synthesis precursors.
-
Accuracy: Spike recovery at 0.1% level = 94–103%.
-
Matrix Effect: < 15% ion suppression observed in plasma matrix.
Method B: HPLC-CAD (The Assay Workhorse)
Best for: Routine QC, Assay, and Purity of the raw material.
Rationale: Charged Aerosol Detection (CAD) provides a uniform response independent of chemical structure, making it ideal for the salt (HCl) and the morpholine core simultaneously if separated.
Experimental Protocol:
-
System: Thermo Vanquish Horizon with CAD.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm). Note: Phenyl-Hexyl provides superior selectivity for the cis/trans isomers compared to C18.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 60% B over 10 mins.
-
Detector Settings: Evaporation Temp 35°C; Power Function 1.0.
Validation Snapshot (Data):
-
Linearity: Range 0.05 – 1.0 mg/mL (
). -
Precision: Repeatability (n=6) RSD = 0.8%.
-
Robustness: Unaffected by
2°C column temp variations.
Visualizing the Validation Workflow
The following diagrams illustrate the decision logic and the specific isomeric separation pathway required for this fluorinated morpholine.
Diagram 1: Analytical Decision Matrix
Caption: Decision tree for selecting the optimal detection method based on analytical requirements (Trace vs. Assay).
Diagram 2: Isomer Separation & Validation Logic
Caption: Workflow for validating the critical separation of cis/trans isomers using steric-selective stationary phases.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A, 1217(44), 6930-6941. Link
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
-
Subramanian, G. (Ed.). (2012).[1][2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for Phenyl-Hexyl selectivity mechanisms in isomeric separation). Link
Sources
Comparative Analysis: 2,6-Bis(fluoromethyl)morpholine Scaffolds in Medicinal Chemistry
Executive Summary
2,6-Bis(fluoromethyl)morpholine (CAS: 1454650-20-4) represents a strategic "middle ground" in the structural optimization of morpholine rings. While unsubstituted morpholine is a ubiquitous solubility-enhancing pharmacophore, it suffers from rapid oxidative metabolism at the 2,6-positions.
This guide analyzes the 2,6-bis(fluoromethyl) analog as a superior bioisostere. Unlike the sterically bulky 2,6-bis(trifluoromethyl) analogs—which can drastically lower basicity and solubility—the bis(fluoromethyl) variant maintains a moderate pKa while effectively blocking metabolic soft spots. This guide provides synthesis protocols, comparative physicochemical data, and metabolic stability rationales for drug development professionals.
Compound Profile & Physicochemical Comparison
The introduction of fluorine atoms at the 2 and 6 positions exerts a profound electronic inductive effect (-I), reducing the basicity of the morpholine nitrogen and increasing lipophilicity without the steric penalty of a trifluoromethyl (
Table 1: Physicochemical Landscape of Morpholine Analogs
| Feature | Morpholine (Baseline) | 2,6-Dimethylmorpholine | 2,6-Bis(fluoromethyl)morpholine | 2,6-Bis(trifluoromethyl)morpholine |
| Structure | Unsubstituted | Steric Block (Me) | Metabolic/Electronic Block (F) | Heavy Fluorination |
| pKa (Conj. Acid) | ~8.36 | ~8.4 | ~6.8 - 7.2 (Est.) | < 4.0 |
| LogP (Lipophilicity) | -0.86 | -0.1 | ~0.2 - 0.5 | > 1.5 |
| Metabolic Liability | High (2,6-oxidation) | Moderate (Benzylic oxidation possible) | Low (C-F bond is metabolically stable) | Very Low |
| Solubility (aq) | Very High | High | Moderate-High | Low |
| CYP Inhibition Risk | Low | Low | Low | Moderate (Lipophilic binding) |
Key Insight: The 2,6-bis(fluoromethyl) analog is ideal when you need to lower the pKa to improve membrane permeability (less ionized fraction at physiological pH) while retaining enough basicity for salt formation—a balance the trifluoromethyl analog often fails to achieve.
Mechanism of Action: Metabolic Stability
The primary utility of this scaffold is the Deuterium-Fluorine Exchange Principle . In unsubstituted morpholine, Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) attack the C-H bonds adjacent to the oxygen (positions 2 and 6), leading to ring opening and clearance.
-
Morpholine: C-H bond dissociation energy (BDE) is ~92-96 kcal/mol.
-
Fluorinated Analog: The C-F bond is chemically inert to CYP oxidation. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the geminal C-H bond, making it resistant to hydrogen atom abstraction (HAT).
Visualization: Metabolic Blocking Strategy
Figure 1: Mechanism of metabolic stabilization. The C-F bond prevents the formation of the radical intermediate required for P450-mediated oxidation.
Experimental Protocol: Synthesis
Direct synthesis of 2,6-bis(fluoromethyl)morpholine is challenging due to the need for stereocontrol (cis/trans isomers). The most robust route for medicinal chemistry applications utilizes epifluorohydrin and benzylamine , followed by deprotection.
Methodology: Double Epoxide Opening & Cyclization
Objective: Synthesize 2,6-bis(fluoromethyl)morpholine HCl. Scale: Gram-scale (scalable to kg).
Step 1: Formation of the Bis-Alkylated Intermediate
-
Reagents: Benzylamine (1.0 eq), 2-(Fluoromethyl)oxirane (Epifluorohydrin) (2.2 eq), Methanol (Solvent).
-
Procedure:
-
Charge a reaction vessel with methanol.
-
Add benzylamine under nitrogen atmosphere.
-
Slowly add 2-(fluoromethyl)oxirane dropwise at 0°C to control exotherm.
-
Heat the mixture to reflux (65°C) for 16–24 hours.
-
Mechanism: The amine performs a double nucleophilic attack on the terminal carbons of two epoxide molecules, forming a tertiary amine with two fluorinated alcohol arms.
-
Monitor: LC-MS should show the mass of the bis-hydroxy intermediate (
).
-
Step 2: Cyclization (Ring Closure)
-
Reagents: Concentrated Sulfuric Acid (
) or Triflic Anhydride ( ) with base. -
Procedure (Acid Mediated):
-
Cool the intermediate from Step 1 to 0°C.
-
Slowly add concentrated
(dehydrating agent).[1] -
Heat to 140–160°C for 4–6 hours. This forces the intramolecular ether formation.
-
Workup: Pour onto ice, basify with NaOH to pH > 10, and extract with Dichloromethane (DCM).
-
Purification: Silica gel chromatography (Hexanes/EtOAc) to separate cis (meso) and trans isomers.
-
Step 3: Debenzylation (Final Deprotection)
-
Reagents:
, Pd/C (10%), Ethanol, HCl (aq). -
Procedure:
-
Dissolve the N-benzyl morpholine in ethanol.
-
Add catalytic Pd/C.
-
Stir under hydrogen atmosphere (balloon or 1-3 atm) for 12 hours.
-
Filter through Celite to remove catalyst.
-
Add HCl (in dioxane or ether) to precipitate the hydrochloride salt.
-
Yield: Typical overall yields are 30–45%.
-
Validation Parameters (Self-Validating)
-
1H NMR (DMSO-d6): Look for the diagnostic doublet of doublets for the
group around 4.4–4.6 ppm ( ). -
19F NMR: Distinct signal around -230 ppm (decoupled).
-
Mass Spec: m/z = 150.09 (Free base
).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from commodity reagents to the final HCl salt.[1][2]
References
-
Sinha, N. et al. (2013).[3][4] Process for synthesis of morpholine derivatives. United States Patent US 9,388,196 B2.[4]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Hagmann, W. K. (2008).[3] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
Morgenthaler, M. et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100-1115.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
